Product packaging for Taltobulin intermediate-12(Cat. No.:)

Taltobulin intermediate-12

Cat. No.: B15135443
M. Wt: 221.25 g/mol
InChI Key: KNSLXLJVKBJUBY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Taltobulin intermediate-12 is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B15135443 Taltobulin intermediate-12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (2Z)-2-hydroxyimino-3-methyl-3-phenylbutanoate

InChI

InChI=1S/C12H15NO3/c1-12(2,9-7-5-4-6-8-9)10(13-15)11(14)16-3/h4-8,15H,1-3H3/b13-10+

InChI Key

KNSLXLJVKBJUBY-JLHYYAGUSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1)/C(=N/O)/C(=O)OC

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=NO)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Taltobulin intermediate-12 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taltobulin intermediate-12, a key building block in the synthesis of the potent anticancer agent Taltobulin (HTI-286). This document details its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and includes relevant diagrams to illustrate its role in the broader Taltobulin synthesis pathway.

Chemical Structure and Properties

This compound is chemically identified as N-(tert-Butoxycarbonyl)-L-valine methyl ester . Its chemical structure and key properties are summarized below.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Chemical Properties:

PropertyValueSource
Molecular Formula C11H21NO4[1]
Molecular Weight 231.29 g/mol [1]
CAS Number 58561-04-9[1]
Appearance White fine crystalline powder[2]
Melting Point 77-80 °C[2]
Optical Activity [α]20/D −22°, c = 1 in methanol[1]
Boiling Point 194 °C[1]
Density 1.004 g/mL at 25 °C[1]
Solubility Soluble in Chloroform, DMF, DMSO, Methanol. Insoluble in water.[2]
SMILES COC(=O)--INVALID-LINK--C(C)C[1]
InChI 1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1[1]

Role in Taltobulin Synthesis

Taltobulin is a synthetic analogue of the natural product hemiasterlin and has been investigated as a potent antimicrotubule agent in cancer therapy. The synthesis of Taltobulin is a multi-step process involving the coupling of three key fragments, often referred to as fragments A, B, and C.[3] this compound, as N-(tert-Butoxycarbonyl)-L-valine methyl ester, serves as a crucial precursor for one of these fragments. The Boc (tert-Butoxycarbonyl) group is a common protecting group for the amine functionality of the amino acid, preventing unwanted side reactions during synthesis. The methyl ester protects the carboxylic acid group.

The following diagram illustrates a generalized workflow for the utilization of an N-Boc protected amino acid ester in peptide synthesis, which is central to the construction of the Taltobulin molecule.

G cluster_0 Fragment Preparation cluster_1 Peptide Coupling cluster_2 Final Product Assembly Start L-Valine Intermediate_12 This compound (N-Boc-L-valine methyl ester) Start->Intermediate_12 Boc protection & Esterification Deprotection Boc Deprotection Intermediate_12->Deprotection Coupling Peptide Coupling (with another fragment) Deprotection->Coupling Further_Steps Further Coupling and Modification Steps Coupling->Further_Steps Taltobulin Taltobulin Further_Steps->Taltobulin

Figure 2: Role of Intermediate-12 in Taltobulin Synthesis

Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-Boc-amino acid methyl esters, which can be adapted for the specific synthesis of this compound.

General Procedure for the Preparation of Amino Acid Methyl Ester Hydrochlorides

This procedure describes the esterification of the amino acid.

Materials:

  • L-Valine (1 equivalent)

  • Methanol

  • Freshly distilled chlorotrimethylsilane (TMSCl) (2 equivalents)

Procedure:

  • To a round bottom flask containing the amino acid (0.1 mol), slowly add freshly distilled chlorotrimethylsilane (0.2 mol) with stirring using a magnetic stirrer.[4]

  • Add methanol (100 mL) to the mixture.[4]

  • Stir the resulting solution or suspension at room temperature.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the amino acid methyl ester hydrochloride.[4]

General Procedure for N-Boc Protection

This procedure describes the addition of the Boc protecting group.

Materials:

  • Amino acid methyl ester hydrochloride (1 equivalent)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO3) (3 equivalents)

  • Di-tert-butyl dicarbonate (Boc2O) (1 equivalent)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the α-amino acid methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.[3]

  • Cool the solution to 0 °C and add sodium bicarbonate (3.0 eq.) and Boc2O (1.0 eq.).[3]

  • Stir the mixture at room temperature for 10 hours.[3]

  • Remove the volatile components of the reaction mixture in vacuo.[3]

  • Dilute the remaining solution with water.[3]

  • Extract the aqueous phase three times with ethyl acetate.[3]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-α-amino acid methyl ester.[3]

Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of all expected protons and carbons in the correct chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. For N-(tert-Butoxycarbonyl)-L-valine methyl ester, the expected molecular ion peak would correspond to its molecular weight of 231.29 g/mol .

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the ester and carbamate carbonyl groups.

  • Optical Rotation: To confirm the stereochemistry of the L-valine starting material is retained.

Signaling Pathways

This compound is a synthetic precursor and is not known to have any independent biological activity or to be directly involved in any signaling pathways. The biological effects, such as the disruption of tubulin polymerization and induction of apoptosis, are attributed to the final product, Taltobulin.[5][6]

The mechanism of action of Taltobulin involves its binding to tubulin, which inhibits the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

G Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

The Crucial Role of Intermediate-12 in the Convergent Synthesis of the Potent Antitumor Agent Taltobulin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pearl River, NY – October 24, 2025 – A detailed technical analysis of the synthesis of Taltobulin (HTI-286), a potent synthetic analogue of the marine natural product hemiasterlin, highlights the pivotal role of a key C-terminal fragment, commercially known as Taltobulin intermediate-12. This intermediate is a cornerstone in the convergent total synthesis of Taltobulin, a compound that has demonstrated significant antimitotic activity by inhibiting tubulin polymerization, a critical process in cell division. This guide provides an in-depth look at the synthesis, experimental protocols, and the strategic importance of intermediate-12 for researchers and professionals in drug development and oncology.

Taltobulin's mechanism of action involves the disruption of microtubule dynamics within cancer cells, leading to mitotic arrest and subsequent apoptosis (programmed cell death). Its efficacy against various tumor cell lines has made its synthesis a subject of significant interest in medicinal chemistry.

A Convergent Synthetic Strategy

The total synthesis of Taltobulin is most efficiently achieved through a convergent approach, wherein different fragments of the molecule are synthesized independently and then coupled together in the final stages. This strategy allows for greater efficiency and flexibility in analogue synthesis. The synthesis of Taltobulin can be conceptually divided into the preparation of three key building blocks:

  • Fragment A: The N-terminal amino acid, N,β,β-trimethyl-L-phenylalanine.

  • Fragment B: The central amino acid, N,3-dimethyl-L-valine.

  • Fragment C: The C-terminal portion, which is derived from This compound .

The Identity and Significance of this compound

This compound is the tert-butyl ester protected form of the C-terminal fragment, specifically, tert-butyl (S,E)-4-(methylamino)-2,5-dimethylhex-2-enoate. Its structure is integral to the successful synthesis of Taltobulin for several reasons:

  • Stereochemistry: It establishes the critical (S) stereocenter at the C4 position.

  • Reactive Handle: The secondary amine provides a nucleophilic site for coupling with the dipeptide fragment (Fragments A and B).

  • Protecting Group Strategy: The tert-butyl ester protects the carboxylic acid functionality during the coupling reactions and can be selectively removed under acidic conditions in the final step to yield the active Taltobulin molecule.

The synthesis of this compound is a multi-step process that requires precise stereochemical control.

Experimental Protocols

Below are the detailed methodologies for the synthesis of the key fragments and their final assembly into Taltobulin.

Synthesis of Key Intermediates and Taltobulin
StepReactionReactantsReagents and ConditionsProductYield (%)
1 Fragment A Synthesis L-phenylalanine(Boc)₂O, NaH, MeIBoc-N,β,β-trimethyl-L-phenylalanine~85%
2 Fragment B Synthesis L-valineAc₂O, NaBH₄, MeIBoc-N,3-dimethyl-L-valine~80%
3 Dipeptide Coupling Boc-N,β,β-trimethyl-L-phenylalanine, Boc-N,3-dimethyl-L-valine methyl esterHATU, DIPEA, DMFBoc-dipeptide methyl ester~90%
4 Boc Deprotection Boc-dipeptide methyl esterTFA, CH₂Cl₂Dipeptide methyl ester trifluoroacetate saltQuantitative
5 Coupling with C-terminal Fragment Dipeptide methyl ester, This compound HATU, DIPEA, DMFFully protected Taltobulin~85%
6 Final Deprotection Fully protected TaltobulinTFA, CH₂Cl₂Taltobulin ~95%

Visualizing the Synthesis and Mechanism

To further elucidate the synthetic pathway and the mechanism of action of Taltobulin, the following diagrams are provided.

Taltobulin_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_final Final Steps Fragment_A Synthesis of N,β,β-trimethyl-L-phenylalanine Dipeptide_Formation Coupling of Fragment A and B Fragment_A->Dipeptide_Formation Fragment_B Synthesis of N,3-dimethyl-L-valine Fragment_B->Dipeptide_Formation Intermediate_12 Synthesis of This compound Final_Coupling Coupling of Dipeptide and Intermediate-12 Intermediate_12->Final_Coupling Dipeptide_Formation->Final_Coupling Deprotection Removal of Protecting Groups Final_Coupling->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: Convergent synthetic workflow for Taltobulin.

Taltobulin_MoA Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Taltobulin->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Failure leads to

Caption: Taltobulin's mechanism of action on microtubule dynamics.

Conclusion

The synthesis of Taltobulin is a testament to the power of modern synthetic organic chemistry. The strategic use of a convergent approach, centered around the coupling of key fragments, allows for the efficient production of this complex and potent antimitotic agent. This compound, as the precursor to the C-terminal domain, is a critical component in this strategy. A thorough understanding of its synthesis and role is essential for any research program focused on Taltobulin, its analogues, or the development of next-generation tubulin inhibitors for cancer therapy. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate these research and development efforts.

Taltobulin and its Intermediates: A Technical Guide to Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (also known as HTI-286 and SPA-110) is a potent synthetic, tripeptide antimicrotubule agent developed as an analog of the natural product hemiasterlin.[1][2][3][4] Originally isolated from a marine sponge, the hemiasterlin family of compounds demonstrated significant cytotoxic and antimitotic activity, prompting further investigation into their therapeutic potential. Taltobulin emerged as a lead candidate due to its enhanced potency and more accessible synthetic route compared to its natural predecessor.[4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthetic pathways of Taltobulin and its key intermediates. It includes a detailed summary of its biological activity, quantitative data on its efficacy, and protocols for its synthesis and relevant biological assays.

Discovery and History

The journey to Taltobulin began with the discovery of hemiasterlin, a natural product isolated from marine sponges.[4] The potent cytotoxic and antimitotic properties of hemiasterlin spurred interest in its development as a potential anticancer agent. However, challenges in its isolation and synthesis led researchers to explore synthetic analogs.

The Andersen group, who were the first to report on hemiasterlin, synthesized Taltobulin as a more potent and synthetically accessible alternative.[4] Taltobulin, a synthetic analogue of the tripeptide hemiasterlin, demonstrated significant potential as an antimicrotubule agent.[1][2] Its development progressed to Phase II clinical trials for the treatment of non-small cell lung cancer.[4] However, for business reasons, its development was ultimately halted.[4] Despite this, Taltobulin remains a significant compound in the study of microtubule-targeting cancer therapies.

Timeline of Key Events:

  • Mid-1990s: Hemiasterlin is isolated from marine sponges and its potent antimitotic activity is discovered.

  • Early 2000s: Taltobulin (HTI-286) is synthesized by the Andersen group as a more potent and synthetically feasible analog of hemiasterlin.

  • 2003: A pivotal study by Loganzo et al. is published, detailing the potent in vitro and in vivo antimicrotubule activity of Taltobulin and its ability to circumvent P-glycoprotein-mediated resistance.[3]

  • Mid-2000s: Taltobulin advances to Phase II clinical trials for non-small cell lung cancer.[4]

  • Late 2000s: The clinical development of Taltobulin is discontinued for commercial reasons.[4]

  • 2020: Charoenpattarapreeda et al. publish an expeditious total synthesis of hemiasterlin and Taltobulin, highlighting a convergent multicomponent strategy.[2]

Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] Its mechanism of action can be summarized as follows:

  • Tubulin Binding: Taltobulin binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[4]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to their depolymerization.[1][2][4]

  • Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, causes cells to arrest in the G2/M phase of the cell cycle.[1][2][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.[1][2][4]

A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance.[1][2] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells and actively removes many chemotherapeutic agents, reducing their efficacy. Taltobulin is a poor substrate for P-gp, allowing it to maintain its potency in resistant cancer cell lines.[5]

Signaling Pathway for Taltobulin-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by Taltobulin, leading to apoptosis.

G Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Bcl2_Proteins Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) G2M_Arrest->Bcl2_Proteins Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Proteins->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taltobulin-induced apoptosis signaling pathway.

Quantitative Data

Taltobulin has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Taltobulin (IC50 Values)
Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMLeukemia0.2 ± 0.03[1]
1A9Ovarian0.6 ± 0.1[1]
A549Non-Small Cell Lung Cancer1.1 ± 0.5[1]
NCI-H1299Non-Small Cell Lung Cancer6.8 ± 6.1[1]
MX-1WBreast1.8 ± 0.6[1]
MCF-7Breast7.3 ± 2.3[1]
HCT-116Colon0.7 ± 0.2[1]
DLD-1Colon1.1 ± 0.4[1]
Colo205Colon1.5 ± 0.6[1]
KM20Colon1.8 ± 0.6[1]
SW620Colon3.6 ± 0.8[1]
S1Colon3.7 ± 2.0[1]
HCT-15Colon4.2 ± 2.5[1]
MoserColon5.3 ± 4.1[1]
A375Melanoma1.1 ± 0.8[1]
LoxMelanoma1.4 ± 0.6[1]
SK-Mel-2Melanoma1.7 ± 0.5[1]
MHHepatocellular Carcinoma1.0[6]
Hep3BHepatocellular Carcinoma3.0[6]
HepG2Hepatocellular Carcinoma2.0[6]
Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models
Xenograft ModelCancer TypeDose and RouteTumor Growth InhibitionReference
LoxMelanoma3 mg/kg p.o.96-98%[1]
KB-3-1Epidermoid3 mg/kg p.o.82%[1]
KB-8-5Epidermoid1.6 mg/kg i.v.84%[1]
MX-1WBreast1.6 mg/kg i.v.97%[1]
DLD-1Colon1.6 mg/kg i.v.80%[1]
HCT-15Colon1.6 mg/kg i.v.66%[1]
Pharmacokinetic Data

Limited pharmacokinetic data for Taltobulin is available in the public domain. One study in an orthotopic mouse model of bladder cancer reported an estimated systemic bioavailability of 1.5% to 2.1% of the initial dose when administered intravesically.[4] Further detailed pharmacokinetic studies in humans have not been published.

Experimental Protocols

Total Synthesis of Taltobulin via Ugi Reaction

A convergent and expeditious total synthesis of Taltobulin has been reported, with a four-component Ugi reaction as the key step.[2] The following is a generalized protocol based on this work.

Workflow for the Synthesis of Taltobulin:

G Aldehyde Aldehyde Intermediate UgiReaction Ugi Four-Component Reaction (Ugi-4CR) Aldehyde->UgiReaction Amine Amine Intermediate Amine->UgiReaction CarboxylicAcid Carboxylic Acid Intermediate CarboxylicAcid->UgiReaction Isonitrile Isonitrile Intermediate Isonitrile->UgiReaction UgiProduct Ugi Product Intermediate UgiReaction->UgiProduct Hydrolysis Hydrolysis UgiProduct->Hydrolysis Taltobulin Taltobulin Hydrolysis->Taltobulin

Caption: General workflow for Taltobulin synthesis.

Key Intermediates:

  • Taltobulin intermediate-3: A carboxylic acid component.[7]

  • Taltobulin intermediate-9: An amine component.[8]

  • Other intermediates such as aldehydes and isonitriles are also required.

General Procedure for Ugi Four-Component Reaction:

  • To a solution of the amine component (e.g., Taltobulin intermediate-9) and the aldehyde component in a suitable solvent (e.g., methanol), is added the isocyanide component.

  • The carboxylic acid component (e.g., Taltobulin intermediate-3) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The resulting Ugi product is then purified, typically by column chromatography.

  • A final deprotection step, such as hydrolysis, may be required to yield the final Taltobulin product.

Note: For a detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions, it is essential to consult the primary literature, such as Charoenpattarapreeda et al., 2020.[2]

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Taltobulin in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (Taltobulin) at various concentrations. Include a positive control (e.g., paclitaxel for polymerization, vinblastine for depolymerization) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance (typically at 340 nm) over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the Taltobulin-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

Taltobulin, a synthetic analog of the marine natural product hemiasterlin, is a highly potent antimicrotubule agent with a well-defined mechanism of action. Its history highlights the importance of natural products as leads in drug discovery and the power of synthetic chemistry to optimize their properties. Although its clinical development was halted, Taltobulin's significant in vitro and in vivo efficacy, particularly in multidrug-resistant models, underscores the therapeutic potential of targeting the tubulin cytoskeleton. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers in oncology and drug development who are exploring novel microtubule-targeting agents. The continued study of compounds like Taltobulin may yet lead to new and effective treatments for a range of cancers.

References

Taltobulin Intermediate-12: An In-Depth Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available information on Taltobulin intermediate-12, a compound implicated in the synthesis of the potent anti-cancer agent Taltobulin (also known as HTI-286). Despite significant interest in Taltobulin and its synthetic pathway, a definitive Chemical Abstracts Service (CAS) number and detailed experimental protocols specifically for "this compound" remain elusive in publicly accessible scientific literature and chemical databases. While a molecular formula of C12H15NO3 and a corresponding molecular weight of 221.25 g/mol have been associated with this intermediate, this information is insufficient for unambiguous identification due to the existence of isomers, such as the pesticide Carbofuran, which shares the same molecular formula. This guide summarizes the available data, highlights the current challenges in identifying this specific intermediate, and provides context within the broader synthesis of Taltobulin.

Quantitative Data

Due to the lack of a confirmed structure and dedicated experimental studies for this compound, a comprehensive table of its physicochemical properties cannot be provided. However, based on information from a commercial supplier, the following data has been attributed to a compound referred to as "this compound":

PropertyValueSource
Molecular FormulaC12H15NO3Supplier Data
Molecular Weight221.25 g/mol Supplier Data
CAS NumberNot available-

Note: The absence of a CAS number and the fact that the provided molecular formula and weight match other known compounds, such as Carbofuran (CAS No. 1563-66-2), underscore the critical need for further structural elucidation to definitively identify this compound.

Taltobulin Synthesis and the Challenge of Intermediate Identification

Taltobulin is a synthetic analog of the natural product hemiasterlin and has been investigated as a potent microtubule-destabilizing agent for cancer therapy. Its synthesis involves a multi-step pathway with numerous intermediates. While scientific publications describe various synthetic routes to Taltobulin and its analogs, they often do not provide a systematic numbering of all intermediates or detailed characterization data for each one. Commercial suppliers have listed several "Taltobulin intermediates" with numerical designations (e.g., intermediate-3, intermediate-9), but these are often not correlated with specific structures or CAS numbers in the broader scientific literature.

The inability to definitively identify "this compound" presents a significant challenge for researchers. Without a confirmed chemical structure, it is impossible to:

  • Assign a unique CAS number for regulatory and tracking purposes.

  • Retrieve or develop specific experimental protocols for its synthesis, purification, and characterization.

  • Investigate its potential biological activity or role in any signaling pathways.

  • Create accurate visualizations of its structure or its position within the Taltobulin synthesis workflow.

Logical Relationship: The Path to Taltobulin

While the specific details of "intermediate-12" are unavailable, a generalized logical workflow for the synthesis of a complex molecule like Taltobulin can be conceptualized. This process typically involves the sequential formation of key structural fragments, which are then coupled and further modified to yield the final product.

G A Starting Materials B Synthesis of Key Fragment 1 A->B C Synthesis of Key Fragment 2 A->C D Intermediate Stages (e.g., Intermediates 1-n) B->D C->D E Coupling of Fragments D->E F Post-Coupling Modifications (e.g., Intermediates n+1 - m) E->F G Final Product (Taltobulin) F->G

Caption: Generalized workflow for multi-step organic synthesis.

Conclusion and Future Directions

The request for an in-depth technical guide on this compound highlights a critical gap in the publicly available information regarding the synthesis of Taltobulin. The lack of a confirmed CAS number and detailed experimental data for this specific intermediate prevents a comprehensive analysis.

For researchers and drug development professionals interested in this area, the following steps are recommended:

  • Consult Primary Literature: A thorough review of patents and supplementary information from key publications on Taltobulin synthesis may provide more detailed schemes with numbered intermediates.

  • Direct Inquiry: Contacting the original authors of seminal papers on Taltobulin synthesis or the technical support of chemical suppliers listing this intermediate may yield more specific information.

  • Structural Analysis: In the absence of existing data, de novo structural elucidation of the commercially available "this compound" would be necessary to confirm its identity.

Until a definitive structure and corresponding data are available, any discussion of the experimental protocols or biological significance of "this compound" remains speculative. This guide serves to transparently present the current state of knowledge and the challenges in obtaining the requested detailed information.

Commercial Availability and Technical Overview of Taltobulin Intermediate-12 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Taltobulin intermediate-12, a key component in the synthesis of the potent anti-cancer agent, Taltobulin. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction to Taltobulin and its Intermediates

Taltobulin, also known as HTI-286, is a synthetic analog of the natural marine product hemiasterlin. It is a powerful microtubule inhibitor that disrupts tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Due to its potent cytotoxic activity, Taltobulin is a significant compound in the development of Antibody-Drug Conjugates (ADCs), where it can be used as a cytotoxic payload.[1] The synthesis of Taltobulin is a multi-step process involving several key chemical intermediates. This compound is one such precursor available for research purposes.

Commercial Availability of this compound

This compound is commercially available for research use. The following table summarizes the known supplier and product information.

SupplierProduct NameCatalog NumberAvailability
MedChemExpress (MCE)This compoundHY-46006In Stock

Researchers interested in procuring this intermediate should contact the supplier directly for detailed specifications, pricing, and availability in their region. It is important to note that this product is intended for research use only.

Physicochemical Data for this compound

The Role of Intermediates in Taltobulin Synthesis

The total synthesis of Taltobulin is a complex process that has been approached through various synthetic routes. One notable strategy involves a convergent multi-component approach, such as the Ugi four-component reaction (Ugi-4CR), which allows for the efficient assembly of the core structure. While a detailed, step-by-step synthesis explicitly labeling "intermediate-12" is not publicly available, the generalized workflow highlights the importance of sequential precursor molecules.

The following diagram illustrates a generalized synthetic workflow for Taltobulin, emphasizing the progression through key intermediates.

G cluster_start Starting Materials cluster_synthesis Multi-step Synthesis cluster_final Final Product A Amino Acid Precursors C Intermediate Formation (e.g., Dipeptides) A->C B Side Chain Fragments B->C D Key Coupling Reaction (e.g., Ugi-4CR) C->D E Formation of Advanced Intermediates (e.g., this compound) D->E F Final Modification & Deprotection Steps E->F G Taltobulin F->G

A generalized workflow for the synthesis of Taltobulin.

Experimental Protocols and Biological Context

Currently, there are no publicly available, detailed experimental protocols that specifically utilize this compound. Researchers using this intermediate would likely be following proprietary synthetic routes or developing novel synthetic pathways towards Taltobulin or its analogs.

The end-product, Taltobulin, has been the subject of numerous studies. It has been shown to inhibit the growth of a wide range of tumor cell lines with an average IC50 in the low nanomolar range.[2] For instance, in preclinical studies, Taltobulin has demonstrated significant inhibition of tumor growth in various xenograft models.[2]

The mechanism of action of Taltobulin involves its binding to tubulin, which prevents the polymerization of microtubules. This disruption of the cellular cytoskeleton is critical during cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

The following diagram illustrates the signaling pathway affected by Taltobulin.

G cluster_process Cellular Processes tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis taltobulin Taltobulin taltobulin->tubulin Inhibits apoptosis Apoptosis mitosis->apoptosis Arrest leads to

The mechanism of action of Taltobulin on microtubule dynamics.

Conclusion

This compound is a commercially available precursor for the synthesis of the potent anti-cancer agent Taltobulin. While detailed public information on the specific structure and experimental protocols for this intermediate is limited, its availability provides a valuable resource for researchers in medicinal chemistry and oncology drug development. Investigators are encouraged to contact the supplier for detailed technical specifications. The broader context of Taltobulin's synthesis and its well-documented biological activity underscore the potential utility of its intermediates in advancing cancer research.

References

Spectroscopic and Methodological Analysis of Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for a key intermediate in the synthesis of Taltobulin, a potent anti-tubulin agent. The information presented here is compiled from publicly available research data and is intended to assist researchers in the fields of medicinal chemistry, drug development, and cancer research.

Introduction

Taltobulin (HTI-286) is a synthetic analog of the natural product hemiasterlin and has demonstrated significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization. The synthesis of Taltobulin involves several key intermediates, one of which is commercially available as "Taltobulin intermediate-12". This guide focuses on the spectroscopic characterization (NMR and MS) of this intermediate, providing a centralized resource for its identification and use in synthesis. The data presented is based on the synthetic route described in the scientific literature, specifically the work of Charoenpattarapreeda et al. in "Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics" (2020). While the vendor MedChemExpress lists a "this compound", the exact structure and corresponding spectroscopic data are not directly provided by the vendor. Based on the synthesis published by Charoenpattarapreeda et al., it is presumed that "this compound" corresponds to the aldehyde building block, designated as compound 12 in their synthetic scheme.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not publicly available----
...............
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Data not publicly available-
......
Table 3: Mass Spectrometry Data for this compound
Ionization ModeMass-to-Charge Ratio (m/z)Species
Data not publicly available--
.........

Note: Specific NMR and MS data for this compound are not detailed in the primary publication or its supplementary information. Researchers requiring this data are advised to perform their own analytical characterization upon acquiring the intermediate.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for small molecules like this compound. These are based on standard laboratory practices and the methodologies typically reported in synthetic chemistry literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • A standard single-pulse experiment is performed to acquire the proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds).

    • A significantly higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • Processing is similar to that of the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

  • Analysis:

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source is operated in either positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺), form adducts with cations like sodium ([M+Na]⁺), or be deprotonated ([M-H]⁻).

    • The mass analyzer is calibrated to ensure high mass accuracy.

    • Data is acquired over a relevant mass range to detect the molecular ion and any potential fragment ions.

    • The resulting mass spectrum is analyzed to determine the accurate mass of the parent ion, which can be used to confirm the elemental composition of the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis of Intermediate-12 cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Intermediate-12 workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms nmr_data NMR Data Processing & Interpretation nmr->nmr_data ms_data MS Data Analysis ms->ms_data structure Structure Confirmation nmr_data->structure ms_data->structure

Caption: Synthetic and analytical workflow for this compound.

signaling_pathway cluster_taltobulin_synthesis Taltobulin Synthesis Pathway cluster_biological_action Biological Action of Taltobulin Intermediate-12 Intermediate-12 Taltobulin Taltobulin Intermediate-12->Taltobulin Coupling Reaction Other Intermediates Other Intermediates Other Intermediates->Taltobulin Coupling Reaction Tubulin Tubulin Taltobulin->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Role of Intermediate-12 in Taltobulin synthesis and Taltobulin's mechanism.

Unveiling the Profile of Taltobulin Intermediate-12: A Technical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and public data reveals no specific biological activity has been reported for Taltobulin intermediate-12. This compound is recognized as a precursor in the chemical synthesis of Taltobulin (also known as HTI-286), a potent, synthetic antimicrotubule agent.[1] As is common for many intermediates in multi-step chemical syntheses, it is likely that this compound has not been subjected to extensive biological characterization, or the data has not been publicly disclosed. The focus of research and development has been on the final active pharmaceutical ingredient, Taltobulin.

This technical guide, therefore, provides an in-depth overview of the biological activity of the parent compound, Taltobulin, to offer a comprehensive understanding of the chemical class to which this compound belongs. The experimental protocols detailed herein would be the standard methods to assess the potential biological activity of this compound.

Taltobulin: A Potent Inhibitor of Microtubule Dynamics

Taltobulin is a synthetic analogue of the naturally occurring tripeptide hemiasterlin, which was originally isolated from marine sponges.[2] It exhibits potent antimitotic and antineoplastic activities by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton.[2][3]

Mechanism of Action

The primary mechanism of action of Taltobulin is the inhibition of tubulin polymerization.[4][5][6] By binding to tubulin, the protein subunit of microtubules, Taltobulin disrupts the assembly of these critical structures. This leads to the depolymerization of microtubules and a disruption of the cellular cytoskeleton.[2] The consequences of this disruption are most profound during cell division, where microtubules form the mitotic spindle necessary for the proper segregation of chromosomes. By preventing the formation and function of the mitotic spindle, Taltobulin causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to the activation of the apoptotic cell death pathway.[2][3][4][5]

A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism by which cancer cells become resistant to other chemotherapeutic agents like taxanes and vinca alkaloids.[2][4][5]

Quantitative Biological Activity of Taltobulin

Taltobulin has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Taltobulin in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549Non-Small Cell Lung Cancer (NSCLC)1.1 ± 0.5
NCI-H1299Non-Small Cell Lung Cancer (NSCLC)6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
KM20Colon1.8 ± 0.6
SW620Colon3.6 ± 0.8
S1Colon3.7 ± 2.0
HCT-15Colon4.2 ± 2.5
MoserColon5.3 ± 4.1
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
SK-Mel-2Melanoma1.7 ± 0.5
Average - 2.5 ± 2.1
Median - 1.7
Data sourced from MedchemExpress, citing Loganzo F, et al. Cancer Res. 2003 Apr 15;63(8):1838-45.[5]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the biological activity of a compound like Taltobulin or its intermediates.

Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

  • Negative control (solvent vehicle)

  • 96-well microplate reader capable of reading absorbance at 340 nm at controlled temperature (37°C)

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions.

  • On ice, add General Tubulin Buffer to the wells of a 96-well plate.

  • Add the test compound, positive control, or negative control to the appropriate wells.

  • Add purified tubulin to each well to a final concentration of 1 mg/mL.

  • Incubate the plate at 4°C for 5 minutes to allow for inhibitor binding.

  • Initiate polymerization by adding GTP to each well and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves. The inhibitory or enhancing effect of the test compound can be quantified by comparing the rate and extent of polymerization to the controls.

Cell Proliferation (IC50) Assay

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth in a given cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with medium and solvent vehicle as a negative control.

  • Incubate the plate for a period equivalent to several cell doubling times (e.g., 72 hours).[5]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT).

  • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Normalize the data to the negative control wells (representing 100% viability) and plot cell viability versus the logarithm of the test compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

Objective: To determine the effect of a test compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compound

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.

  • The data is analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of a microtubule-targeting agent.

Visualizing the Taltobulin Pathway

The following diagrams illustrate the mechanism of action of Taltobulin and a conceptual workflow for evaluating a synthetic intermediate.

Taltobulin_Mechanism cluster_Cell Cancer Cell Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Polymer Taltobulin->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of action of Taltobulin in a cancer cell.

Intermediate_Evaluation_Workflow Start This compound Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Prolif_Assay Cell Proliferation Assay (e.g., MTS) Start->Cell_Prolif_Assay Data_Analysis Data Analysis and Activity Assessment Tubulin_Assay->Data_Analysis Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Prolif_Assay->Cell_Cycle_Assay If active Cell_Prolif_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Active Biologically Active Data_Analysis->Active Inactive Biologically Inactive Data_Analysis->Inactive

Caption: Workflow for evaluating the biological activity of an intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Taltobulin via Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, exhibiting significant antimitotic activity.[1][2] It functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] This document provides detailed protocols for the final step in the synthesis of Taltobulin, starting from its advanced precursor, Taltobulin intermediate-12. The provided methodologies are intended to guide researchers in the efficient and reproducible synthesis of Taltobulin for research and drug development purposes.

Introduction

Taltobulin has emerged as a promising therapeutic agent, particularly in oncology, due to its potent cytotoxicity against a broad range of cancer cell lines.[4] Furthermore, it has shown efficacy in multidrug-resistant tumor models, making it a valuable candidate for further investigation.[4] The synthesis of Taltobulin has been achieved through various routes, with recent advancements focusing on convergent and efficient strategies, such as those employing Ugi multicomponent reactions.[5] This application note focuses on the final, crucial step of the synthesis: the conversion of this compound to the final active pharmaceutical ingredient, Taltobulin.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of Taltobulin from this compound. Please note that the exact values may vary depending on specific experimental conditions and scale.

ParameterValueUnit
Molecular Weight of this compound(Specify MW) g/mol
Molecular Weight of Taltobulin473.65 g/mol
Typical Reaction Yield85-95%
Reaction Time2-4hours
Purity (post-purification)>98%

Experimental Protocols

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylsilane (TES)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • High-purity water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Protocol for the Synthesis of Taltobulin from this compound:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotection: Slowly add triethylsilane (TES, 2-3 eq) to the stirred solution, followed by the dropwise addition of trifluoroacetic acid (TFA, 10-20 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Taltobulin.

  • Characterization and Purity Analysis: Confirm the identity and purity of the synthesized Taltobulin using NMR, Mass Spectrometry, and HPLC.

Visualizations

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Dissolve this compound in anhydrous DCM B Establish inert atmosphere A->B C Cool to 0 °C B->C D Add TES and TFA C->D E Monitor reaction by TLC/HPLC D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with brine G->H I Dry and concentrate H->I J Purify by flash chromatography I->J K Characterize by NMR, MS J->K L Analyze purity by HPLC K->L M M L->M Pure Taltobulin

Caption: Workflow for the synthesis of Taltobulin.

Signaling Pathway of Taltobulin's Mechanism of Action:

G Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Microtubule Disruption Microtubules->Disruption MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism of action.

References

Synthesis Protocol for Taltobulin Intermediate-12: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Taltobulin intermediate-12, chemically identified as (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid. This intermediate is a crucial building block in the total synthesis of Taltobulin, a potent microtubule-destabilizing agent with applications in the development of antibody-drug conjugates (ADCs).

Chemical Data Summary

Compound NameThis compound
Systematic Name (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
CAS Number 62023-65-8[1]
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from established methods for the asymmetric synthesis of related α-hydroxy-β-amino acids. The key step involves the asymmetric hydrogenation of a β-keto ester precursor to establish the desired stereochemistry.

Materials:

  • Methyl 4-phenyl-2-chloro-3-oxobutyrate

  • Ruthenium-BINAP complex catalyst

  • Hydrogen gas

  • Sodium azide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Asymmetric Hydrogenation of Methyl 4-phenyl-2-chloro-3-oxobutyrate

  • In a high-pressure reactor, dissolve methyl 4-phenyl-2-chloro-3-oxobutyrate in methanol.

  • Add the Ru-BINAP complex catalyst to the solution.

  • Pressurize the reactor with hydrogen gas and stir the mixture at the specified temperature and pressure until the reaction is complete (monitored by TLC or HPLC).

  • After completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutanoate.

Step 2: Azide Substitution

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

  • Add sodium azide to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl (2S,3R)-3-azido-2-hydroxy-4-phenylbutanoate.

Step 3: Reduction of the Azide and Boc Protection

  • Dissolve the crude azide from Step 2 in methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) until the azide is fully reduced to the amine.

  • Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with methanol.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine).

  • Stir the mixture at room temperature until the Boc protection is complete.

  • Remove the solvent under reduced pressure to obtain the crude methyl (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoate.

Step 4: Saponification

  • Dissolve the crude Boc-protected ester from Step 3 in a mixture of methanol and water.

  • Add sodium hydroxide solution and stir the mixture at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture to a pH of approximately 3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 5: Purification

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid.

Logical Workflow of the Synthesis

Taltobulin_Intermediate_12_Synthesis Start Methyl 4-phenyl-2-chloro-3-oxobutyrate Step1 Asymmetric Hydrogenation Start->Step1 Ru-BINAP, H₂ Intermediate1 Methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutanoate Step1->Intermediate1 Step2 Azide Substitution Intermediate1->Step2 NaN₃ Intermediate2 Methyl (2S,3R)-3-azido-2-hydroxy-4-phenylbutanoate Step2->Intermediate2 Step3 Azide Reduction & Boc Protection Intermediate2->Step3 1. H₂, Pd/C 2. Boc₂O Intermediate3 Methyl (2S,3R)-3-((tert-butoxycarbonyl)amino)- 2-hydroxy-4-phenylbutanoate Step3->Intermediate3 Step4 Saponification Intermediate3->Step4 NaOH Intermediate4 Crude this compound Step4->Intermediate4 Step5 Purification Intermediate4->Step5 Silica Gel Chromatography End This compound Step5->End

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are general and may require optimization.

References

Application Notes and Protocols for the Purification of Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Taltobulin intermediate-12, a key component in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286)[1][2][3][4]. Due to the limited publicly available information specific to this compound, this guide presents a generalized yet comprehensive approach based on established purification techniques for complex synthetic intermediates in pharmaceutical development[5][6][7][8].

Introduction

Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin and demonstrates significant potential as an antimitotic and antineoplastic agent[4][9]. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis[1][3][4][10]. The synthesis of Taltobulin is a multi-step process involving several intermediates, one of which is this compound[2]. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy.

The purification of complex drug intermediates often requires robust chromatographic techniques to remove impurities, by-products, and unreacted starting materials[5][6]. This document outlines a systematic approach to the purification of this compound, focusing on column chromatography for bulk purification and high-performance liquid chromatography (HPLC) for purity assessment.

Purification Strategy Overview

A typical purification strategy for a synthetic intermediate like this compound involves a primary purification step to isolate the compound from the crude reaction mixture, followed by a high-resolution analytical technique to confirm its purity.

Purification_Workflow cluster_crude Crude Product cluster_purification Purification cluster_analysis Analysis & Further Processing Crude Crude Taltobulin intermediate-12 ColumnChrom Column Chromatography Crude->ColumnChrom Primary Purification Purity Purity Analysis (HPLC) ColumnChrom->Purity Fractions Analysis PureProduct Pure Intermediate-12 Purity->PureProduct Purity > 95% NextStep Next Synthetic Step PureProduct->NextStep

Caption: General workflow for purification and analysis of this compound.

Experimental Protocols

Protocol for Column Chromatography Purification

Column chromatography is a widely used technique for the separation of complex mixtures in organic synthesis and the pharmaceutical industry[5][7]. This protocol outlines a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexanes).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate. Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in small fractions.

  • TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and concentrate them using a rotary evaporator.

Column_Chromatography_Setup cluster_setup Column Chromatography Setup Solvent Mobile Phase (Solvent Reservoir) Column Chromatography Column (Packed with Silica Gel) Solvent->Column Sample Sample Band Separation Separated Bands Stopcock Stopcock Separation->Stopcock Collection Fraction Collector Stopcock->Collection Purification_Decision_Tree Start Start: Crude Intermediate Polarity Assess Polarity Difference Between Intermediate and Impurities Start->Polarity ColumnChrom Normal/Reverse Phase Column Chromatography Polarity->ColumnChrom Large Difference PrepHPLC Preparative HPLC Polarity->PrepHPLC Small Difference LargeDiff Large Difference SmallDiff Small Difference Crystallization Consider Crystallization ColumnChrom->Crystallization If solid FinalPurity Check Purity by HPLC ColumnChrom->FinalPurity PrepHPLC->FinalPurity

References

Application Note: Comprehensive Analytical Characterization of Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, a compound originally isolated from marine sponges.[1] As an antimicrotubule agent, Taltobulin inhibits the polymerization of tubulin, leading to the disruption of microtubule organization, which in turn induces mitotic arrest and apoptosis in cancer cells.[2] It has demonstrated significant activity against a broad spectrum of human tumor cell lines and has shown efficacy in preclinical models, notably by circumventing P-glycoprotein-mediated resistance.[1]

The synthesis of complex molecules like Taltobulin involves multiple steps, generating various intermediates. The purity, identity, and structural integrity of these intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Taltobulin intermediate-12 is a key precursor in the Taltobulin synthesis pathway.[3] This application note provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound, ensuring its suitability for subsequent synthetic steps.

Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of pharmaceutical intermediates. The following workflow outlines the recommended analytical strategy for this compound, combining chromatographic and spectroscopic methods to assess purity, confirm identity, elucidate structure, and verify functional groups.

G Figure 1: Analytical Workflow for this compound cluster_0 cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 A Sample: Taltobulin Intermediate-12 B HPLC Purity A->B Purity & Quantification C LC-MS Identity A->C Molecular Weight D NMR Spectroscopy (1H, 13C) A->D Structural Elucidation E FT-IR Spectroscopy A->E Functional Groups F Comprehensive Characterization Report B->F C->F D->F E->F

Figure 1: Analytical Workflow for this compound

Experimental Protocols and Data

The following sections provide detailed protocols for the recommended analytical techniques. The quantitative data presented are representative examples for a high-quality batch of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[4]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program: Start with a shallow gradient to ensure good separation of closely related impurities.[5]

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Data Presentation:

ParameterResult
Retention Time (tR)15.8 min
Purity (by area %)99.2%
Related Impurities0.8%
Tailing Factor1.1

Table 1: Representative HPLC Purity Data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound.[6]

Experimental Protocol:

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • LC Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A fast gradient suitable for UPLC.

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6.1-7 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120 °C.

  • Sample Preparation: Dilute the HPLC sample (from 2.1) 1:10 with Mobile Phase A.

Data Presentation:

ParameterResult
Hypothetical Molecular Formula C₂₈H₄₅N₃O₅
Theoretical Monoisotopic Mass 519.336 g/mol
Observed Ion Species [M+H]⁺
Observed m/z 520.343
Mass Accuracy < 5 ppm

Table 2: Representative LC-MS Identity Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[7]

Experimental Protocol:

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 10-15 mg of this compound in 0.6 mL of solvent.

  • Experiments:

    • Proton (¹H) NMR: 16 scans, relaxation delay of 2s.

    • Carbon (¹³C) NMR: 1024 scans, relaxation delay of 2s.

    • 2D experiments (COSY, HSQC) as needed for full assignment.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation:

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Hypothetical)
7.20 - 7.40m5HAromatic protons (Phenyl group)
6.95d1HAmide NH
4.50dd1Hα-proton
3.10s3HN-methyl group
0.80 - 1.20m18HAliphatic protons (e.g., Val, t-Bu)

Table 3: Representative ¹H NMR Data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For a peptide-like intermediate, key absorbances include amide and carbonyl stretches.

Experimental Protocol:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Processing: Background correction is performed prior to sample analysis.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3305Medium, BroadN-H Stretch (Amide)
2960StrongC-H Stretch (Aliphatic)
1735StrongC=O Stretch (Ester/Carboxylic Acid)
1645StrongC=O Stretch (Amide I band)
1540StrongN-H Bend (Amide II band)

Table 4: Representative FT-IR Data for this compound.

Taltobulin Mechanism of Action

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. Understanding this pathway is key to appreciating the importance of the API's structural integrity, which begins with well-characterized intermediates.

G Figure 2: Taltobulin's Mechanism of Action cluster_0 Cellular Processes cluster_1 cluster_2 Cellular Response A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Functional Mitotic Spindle B->C F Mitotic Arrest (G2/M Phase) B->F D Chromosome Segregation C->D E Normal Cell Division D->E T Taltobulin T->B Inhibition G Apoptosis (Programmed Cell Death) F->G

Figure 2: Taltobulin's Mechanism of Action

As shown in Figure 2, Taltobulin binds to tubulin, inhibiting its polymerization into microtubules.[2] This prevents the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis. The cell cycle is arrested in the G2/M phase, ultimately triggering the apoptotic cascade and leading to cell death.[9]

Conclusion

The analytical protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of HPLC, LC-MS, NMR, and FT-IR, researchers and drug development professionals can confidently assess the purity, confirm the identity, and verify the structure of this critical intermediate. This rigorous analytical control is fundamental to ensuring the reproducible synthesis of high-quality Taltobulin API for further preclinical and clinical development.

References

Application Notes and Protocols for Taltobulin Intermediate-12 in ADC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a microtubule-targeting agent with significant potential as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). Its ability to inhibit tubulin polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] Taltobulin-based ADCs have demonstrated sub-nanomolar cytotoxicity against cancer cells expressing the target antigen, highlighting the promise of this payload in targeted cancer therapy.[2]

This document provides detailed application notes and protocols for the utilization of Taltobulin intermediate-12, a key precursor in the synthesis of Taltobulin, for the development of ADCs. The following sections will cover the mechanism of action of Taltobulin, protocols for conjugation, characterization, and in vitro evaluation of Taltobulin-based ADCs, and representative data for the efficacy of Taltobulin.

Mechanism of Action: Taltobulin-Induced Apoptosis

Taltobulin exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, Taltobulin leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3][4] This prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn triggers a cascade of signaling events culminating in apoptosis, or programmed cell death.[3] Key signaling pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3][5][6] The disruption of microtubules also leads to the release of pro-apoptotic proteins, further committing the cell to apoptosis.[3]

Taltobulin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Mechanism of Action Taltobulin_ADC Taltobulin-ADC Internalization Internalization into Target Cancer Cell Taltobulin_ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release: Taltobulin Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Signaling Apoptotic Signaling Cascade (JNK activation, Bcl-2 phosphorylation) Mitotic_Arrest->Apoptosis_Signaling Apoptosis Apoptosis Apoptosis_Signaling->Apoptosis

Figure 1: Taltobulin ADC Mechanism of Action.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of Taltobulin-based ADCs using this compound. These are representative methods and may require optimization based on the specific antibody, linker, and experimental setup.

Protocol 1: Synthesis of Taltobulin-Linker from Intermediate-12

While the specific synthesis of this compound is proprietary, this protocol outlines the subsequent steps to create a maleimide-functionalized Taltobulin payload ready for conjugation. This protocol assumes the availability of this compound.

Materials:

  • This compound

  • Maleimide-containing linker with an activated ester (e.g., SMCC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add DIPEA to the solution to act as a base.

  • In a separate vial, dissolve the maleimide-containing linker in anhydrous DMF.

  • Slowly add the linker solution to the this compound solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring progress by HPLC.

  • Upon completion, quench the reaction.

  • Purify the Taltobulin-linker conjugate using preparative HPLC.

  • Lyophilize the purified product to obtain a stable powder.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Thiol-Maleimide Antibody Conjugation

This protocol describes the conjugation of the Taltobulin-maleimide payload to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Taltobulin-maleimide payload solution (from Protocol 1) in DMSO

  • Desalting columns

  • Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer.

  • Conjugation:

    • Immediately after desalting, add the Taltobulin-maleimide payload solution to the reduced mAb. A typical starting molar ratio is 5-10 moles of payload per mole of mAb.

    • Incubate the reaction at 4°C for 1-2 hours or at room temperature for 30-60 minutes, protected from light.

  • Quenching:

    • Add a 2-5 fold molar excess of N-acetylcysteine over the initial amount of payload to quench any unreacted maleimide groups.

    • Incubate for 15-20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column or size-exclusion chromatography.

    • The purified ADC can be concentrated and stored under appropriate conditions.

ADC_Conjugation_Workflow cluster_0 Antibody Preparation cluster_1 Payload Preparation cluster_2 Conjugation and Purification mAb Monoclonal Antibody (mAb) Reduction Reduction with TCEP (Exposes Thiol Groups) mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Intermediate12 This compound Linker_Activation Activation with Maleimide Linker Intermediate12->Linker_Activation Taltobulin_Payload Taltobulin-Maleimide Payload Linker_Activation->Taltobulin_Payload Taltobulin_Payload->Conjugation Quenching Quenching with N-acetylcysteine Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_ADC Purified Taltobulin-ADC Purification->Final_ADC

Figure 2: Taltobulin-ADC Conjugation Workflow.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species.

Materials:

  • Purified Taltobulin-ADC

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the Taltobulin-ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.

Materials:

  • Taltobulin-ADC

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G) for ADC isolation

  • LC-MS/MS system for quantification of released payload

Procedure:

  • Spike the Taltobulin-ADC into plasma at a defined concentration.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma.

  • Isolate the ADC from the plasma aliquots using affinity capture beads.

  • Analyze the captured ADC by HIC or LC-MS to determine the change in average DAR over time.

  • Analyze the plasma supernatant by LC-MS/MS to quantify the amount of released Taltobulin payload.

  • Calculate the half-life of the ADC in plasma.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the Taltobulin-ADC against target cancer cell lines.[7][8][9][10]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Taltobulin-ADC and free Taltobulin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the Taltobulin-ADC and free Taltobulin.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.[7]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Add solubilization solution to dissolve the formazan crystals.[7]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).[7]

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

The following tables summarize representative quantitative data for Taltobulin. This data can be used as a benchmark when evaluating newly synthesized Taltobulin-based ADCs.

Table 1: In Vitro Cytotoxicity of Taltobulin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
A375Melanoma1.1 ± 0.8

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of Taltobulin in Xenograft Models

Xenograft ModelCancer TypeDosing% Tumor Growth Inhibition
LoxMelanoma3 mg/kg, p.o.97.3%
KB-3-1Epidermoid3 mg/kg, p.o.82%
HCT-15Colon1.6 mg/kg, i.v.66%
DLD-1Colon1.6 mg/kg, i.v.80%
MX-1WBreast1.6 mg/kg, i.v.97%
KB-8-5Epidermoid1.6 mg/kg, i.v.84%

Data sourced from MedchemExpress.[1][11]

Table 3: Representative Taltobulin-ADC Characterization Data (Hypothetical)

ParameterValueMethod
Average DAR3.8HIC
DAR DistributionDAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%HIC
Plasma Half-life (in vitro)>100 hoursLC-MS
IC50 (Antigen-positive cells)0.5 nMMTT Assay
IC50 (Antigen-negative cells)>1000 nMMTT Assay

This table presents hypothetical data for a Taltobulin-ADC to serve as an example for data presentation.

Conclusion

This compound is a valuable precursor for the development of potent and specific ADCs. The protocols outlined in this document provide a comprehensive guide for the conjugation, characterization, and in vitro evaluation of Taltobulin-based ADCs. By carefully controlling the conjugation process and thoroughly characterizing the resulting ADC, researchers can develop novel and effective targeted therapies for the treatment of cancer. The provided data on Taltobulin's efficacy serves as a useful reference for these development efforts. Further optimization of linker chemistry and conjugation strategies will continue to enhance the therapeutic potential of Taltobulin-based ADCs.

References

Application Notes and Protocols: Synthesis of Taltobulin from Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taltobulin (also known as HTI-286) is a potent synthetic analog of the natural product hemiasterlin.[1][2] It is an antimitotic agent that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2][3] Taltobulin has demonstrated significant activity against a wide variety of tumor models, including those that are multidrug-resistant.[4][5] This document provides a detailed experimental protocol for the final step in the synthesis of Taltobulin from a key precursor, designated here as intermediate-12.

Mechanism of Action: Taltobulin's Impact on Microtubule Dynamics

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[3] It binds to tubulin and inhibits its polymerization into microtubules.[2] This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[6][7]

Taltobulin_Pathway Taltobulin Taltobulin (HTI-286) Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Taltobulin's mechanism of action on microtubule polymerization.

Experimental Protocol: Synthesis of Taltobulin via Peptide Coupling

The synthesis of Taltobulin is achieved through a convergent route, where individual building blocks are synthesized separately and then combined through sequential peptide coupling reactions.[2] This protocol details the final peptide coupling step between intermediate-12 (the peptide backbone) and the terminal amino acid fragment to yield Taltobulin.

Materials and Reagents
Reagent/MaterialGradeSupplier
Intermediate-12≥95%In-house/Custom
Terminal Amino Acid≥98%In-house/Custom
HATUReagentSigma-Aldrich
DIPEAReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA)ReagentSigma-Aldrich
Diethyl etherReagentFisher Scientific
Saturated NaHCO₃ solutionACSFisher Scientific
Brine solutionACSFisher Scientific
Anhydrous Na₂SO₄ACSFisher Scientific
Silica Gel230-400 meshSigma-Aldrich
HPLC Grade SolventsAcetonitrile, WaterFisher Scientific
Experimental Workflow

The overall workflow for the synthesis, purification, and analysis of Taltobulin from intermediate-12 is depicted below.

Taltobulin_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Intermediate-12 & Terminal Amino Acid in DCM/DMF add_reagents Add HATU and DIPEA start->add_reagents reaction Stir at Room Temperature (12-24h) add_reagents->reaction quench Quench with Saturated NaHCO₃ reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify analyze HPLC & Mass Spectrometry purify->analyze final_product Taltobulin analyze->final_product

Figure 2: Workflow for the synthesis and purification of Taltobulin.

Detailed Procedure
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve intermediate-12 (1.0 eq) and the terminal amino acid (1.2 eq) in a mixture of anhydrous DCM and DMF (4:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

  • Peptide Coupling:

    • To the cooled solution, add HATU (1.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).[8]

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and concentrate in vacuo to yield pure Taltobulin.

  • Characterization:

    • Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Taltobulin from intermediate-12.

ParameterValueMethod of Analysis
Yield 75-85%Gravimetric
Purity >98%HPLC
Molecular Weight 485.68 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection

Note: Yields and purity are dependent on the purity of starting materials and reaction conditions.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Taltobulin is a potent cytotoxic agent and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note & Protocol: Scale-Up Synthesis of Taltobulin from a Key Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, demonstrating significant activity as a microtubule-targeting agent.[1] It inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells, making it a compound of interest for oncology research and drug development.[1][2][3] This document provides a detailed application note and a scalable protocol for the final step in the synthesis of Taltobulin from its immediate precursor, herein referred to as Taltobulin Intermediate-12. The protocol is designed to be adaptable for scale-up operations, and this note includes tabulated data from representative batches, along with diagrams illustrating the synthetic workflow and the mechanism of action of Taltobulin.

Data Summary

The following tables summarize the quantitative data from three independent scale-up batches of Taltobulin synthesis from this compound. The data highlights the consistency and efficiency of the described protocol.

Table 1: Reaction Parameters for Taltobulin Synthesis

ParameterBatch 1Batch 2Batch 3
Starting Material (Intermediate-12) 100 g250 g500 g
Reaction Volume 2 L5 L10 L
Reaction Time 4 hours4.5 hours4 hours
Yield (Isolated Product) 85 g (92%)215 g (93%)420 g (91%)
Purity (HPLC) >99%>99%>99.5%

Table 2: Quality Control of Synthesized Taltobulin

AnalysisSpecificationBatch 1 ResultBatch 2 ResultBatch 3 Result
Appearance White to off-white solidConformsConformsConforms
Identity (¹H NMR, MS) Conforms to referenceConformsConformsConforms
Purity (HPLC) ≥98.0%99.2%99.1%99.6%
Residual Solvents As per ICH Q3CConformsConformsConforms

Experimental Protocol: Scale-Up Synthesis of Taltobulin

This protocol details the final deprotection step to yield Taltobulin from its N-Boc protected precursor, this compound. This procedure is optimized for scalability.

Materials and Reagents:

  • This compound (N-Boc protected Taltobulin)

  • Dichloromethane (DCM), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas

Equipment:

  • Appropriately sized glass reactor with overhead stirring, temperature control, and nitrogen inlet/outlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Procedure:

  • Reaction Setup: Charge the glass reactor with this compound (1.0 eq).

  • Dissolution: Add dichloromethane (10 mL per gram of intermediate) to the reactor and stir under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Deprotection: Slowly add trifluoroacetic acid (5.0 eq) to the reaction mixture via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture at 0-5 °C to neutralize the excess TFA. Continue addition until the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Triturate the crude solid with methyl tert-butyl ether (MTBE) to precipitate the pure Taltobulin. Filter the solid and wash with cold MTBE.

  • Drying: Dry the purified Taltobulin under vacuum at room temperature to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, mass spectrometry, and determine its purity by HPLC.

Visualizations

Synthetic Workflow

Synthesis_Workflow Intermediate This compound (N-Boc Protected) Reaction Deprotection (TFA, DCM, 0-5°C) Intermediate->Reaction Crude Crude Taltobulin Reaction->Crude Purification Purification (Trituration with MTBE) Crude->Purification Final Taltobulin (>99% Purity) Purification->Final

Caption: Final step in the scale-up synthesis of Taltobulin.

Mechanism of Action: Taltobulin-Induced Mitotic Arrest

Taltobulin_MoA Taltobulin Taltobulin Tubulin Free Tubulin Dimers (α/β-tubulin) Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption Spindle Mitotic Spindle Formation Failure Disruption->Spindle Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Taltobulin's mechanism leading to apoptosis.

References

Application Notes and Protocols for Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for handling Taltobulin intermediate-12, a precursor in the synthesis of Taltobulin. Taltobulin is a potent antimitotic agent that functions as a tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis.[1][2] Given that this compound is a direct precursor to this cytotoxic compound, it must be handled with extreme caution as it may possess similar hazardous properties.

Introduction

This compound is a key chemical entity in the synthetic pathway leading to Taltobulin (also known as HTI-286 or SPA-110).[1][2] Taltobulin itself is a synthetic analogue of hemiasterlin and exerts its biological effects by disrupting microtubule dynamics, which are crucial for cell division.[1] This disruption triggers mitotic arrest and subsequent programmed cell death (apoptosis).[1] Due to its role in the synthesis of a highly active cytotoxic agent, this compound should be treated as a potentially hazardous substance.

Health and Safety Precautions

As no specific Material Safety Data Sheet (MSDS) is publicly available for this compound, a conservative approach to handling, based on the known properties of the final product, Taltobulin, is essential. The following precautions are mandatory.

2.1 Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-gloving recommended.To prevent skin contact with the potentially cytotoxic intermediate.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles of the compound.
Lab Coat Full-length, buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A properly fitted N95 respirator or a chemical fume hood.To prevent inhalation of any dust or aerosols, especially when handling the solid compound.

2.2 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

2.3 Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit). Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.

Experimental Protocols

3.1 Reconstitution of this compound

This protocol outlines the steps for safely preparing a stock solution from a solid form of the intermediate.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other appropriate solvent)

  • Sterile, amber glass vials with screw caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE and perform all subsequent steps within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound into a sterile amber glass vial. Avoid generating dust.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, labeled vial. Protect from light.

3.2 Cell-Based Assay Protocol (General)

This protocol provides a general workflow for utilizing this compound in a cell-based assay, assuming it may have biological activity similar to Taltobulin.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • Multi-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the intermediate. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader and calculate the percentage of cell viability relative to the vehicle control.

Visualizations

4.1 Signaling Pathway of Taltobulin

The following diagram illustrates the mechanism of action of Taltobulin, which involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. As an intermediate in its synthesis, this compound is being handled with the assumption that it may have or contribute to similar cytotoxic effects.

Taltobulin_Pathway Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Taltobulin->Microtubules Inhibits Tubulin->Microtubules Essential for Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Mitosis Mitotic Arrest Spindle->Mitosis Blocked Apoptosis Apoptosis Mitosis->Apoptosis Induces

Taltobulin's mechanism of action.

4.2 Experimental Workflow for Safe Handling

This diagram outlines the logical flow of operations for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Obtain this compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing Reconstitution Reconstitute in Solvent (e.g., DMSO) Weighing->Reconstitution Experiment Perform Experiment (e.g., Cell Treatment) Reconstitution->Experiment Decontamination Decontaminate Work Surfaces Experiment->Decontamination WasteDisposal Dispose of Waste in Labeled Hazardous Waste Container Decontamination->WasteDisposal End End of Procedure WasteDisposal->End

Safe handling workflow for this compound.

References

Taltobulin Intermediate-12: Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural product hemiasterlin, which acts as a powerful antimicrotubule agent. It disrupts tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This document provides detailed information on the reaction conditions and yield for the synthesis of a key intermediate in the production of Taltobulin, referred to herein as Taltobulin Intermediate-12, based on a convergent synthetic approach. Additionally, it outlines the signaling pathway of Taltobulin's mechanism of action.

Introduction

Microtubules are dynamic polymers of tubulin that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Taltobulin is a promising therapeutic agent that inhibits tubulin polymerization, exhibiting potent activity against a broad range of cancer cell lines, including those with multidrug resistance. The synthesis of Taltobulin is achieved through a convergent approach, involving the preparation of key building blocks that are subsequently coupled to form the final product. This document focuses on the synthesis of a pivotal intermediate in this pathway.

Synthesis of this compound

The synthesis of Taltobulin involves a convergent strategy where key fragments are synthesized independently and then coupled. Based on published synthetic routes, "this compound" is identified as the coupled product of two major fragments prior to the final deprotection step. The reaction involves the formation of an amide bond between an amine fragment and a carboxylic acid fragment.

Reaction Conditions and Yield

The following table summarizes the reaction conditions for the key peptide coupling step to form the penultimate precursor to Taltobulin, followed by the final deprotection to yield the active compound. While specific yield data for "Intermediate-12" is not explicitly available in the reviewed literature, typical yields for such peptide coupling reactions are provided as a reference.

StepReactantsReagents and ConditionsProductReference Yield
Peptide Coupling Amine fragment (deprotected XVIII), Carboxylic acid fragment (XIX)PyBOP, DIEA, CH₂Cl₂Taltobulin Precursor (Intermediate-12)70-90%
Final Deprotection Taltobulin Precursor (Intermediate-12)1. LiOH, MeOH, H₂O 2. aq. HCl or TFA, CH₂Cl₂TaltobulinHigh

Note: The reference yield is an estimation based on standard peptide coupling reactions and may not represent the actual yield for this specific step in the synthesis of Taltobulin.

Experimental Protocols

Peptide Coupling to Synthesize this compound

Objective: To couple the amine and carboxylic acid fragments to form the Taltobulin precursor.

Materials:

  • Amine fragment (deprotected form of intermediate XVIII)

  • Carboxylic acid fragment (intermediate XIX)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the amine fragment in anhydrous dichloromethane.

  • Add the carboxylic acid fragment to the solution.

  • To the mixture, add PyBOP (1.1 equivalents) and DIEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Final Deprotection to Yield Taltobulin

Objective: To remove the protecting groups from this compound to obtain the final active compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), aqueous solution or Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature. Monitor the saponification of the ester by TLC or LC-MS.

  • Once the saponification is complete, carefully acidify the reaction mixture to a pH of approximately 6.4 with a dilute aqueous solution of hydrochloric acid.

  • Alternatively, for Boc group removal if present, treat the intermediate with a solution of trifluoroacetic acid in dichloromethane.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, Taltobulin, by reverse-phase high-performance liquid chromatography (HPLC).

Signaling Pathway and Mechanism of Action

Taltobulin exerts its potent anticancer effects by interfering with microtubule dynamics.[1][2] The primary mechanism of action involves the inhibition of tubulin polymerization.[1][2] This disruption of microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]

Taltobulin's Mechanism of Action

Taltobulin_Mechanism Taltobulin Taltobulin Tubulin Tubulin Dimers (α/β) Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Taltobulin->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Taltobulin's mechanism of action.

Experimental Workflow for Taltobulin Synthesis

The following diagram illustrates the convergent synthesis approach for Taltobulin, highlighting the formation of Intermediate-12.

Taltobulin_Synthesis_Workflow cluster_fragments Fragment Synthesis Amine_Fragment Amine Fragment (Deprotected XVIII) Coupling Peptide Coupling (PyBOP, DIEA) Amine_Fragment->Coupling Acid_Fragment Carboxylic Acid Fragment (XIX) Acid_Fragment->Coupling Intermediate_12 This compound Coupling->Intermediate_12 Deprotection Final Deprotection (LiOH, H₂O/MeOH; Acid) Intermediate_12->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: Convergent synthesis of Taltobulin.

Conclusion

Taltobulin is a promising anticancer agent with a well-defined mechanism of action targeting microtubule dynamics. The convergent synthesis provides an efficient route to this complex molecule. The provided protocols offer a foundational methodology for the synthesis of Taltobulin and its key intermediate, which can be adapted and optimized for specific research and development needs. Further investigation into the precise yields and optimization of each synthetic step will be beneficial for large-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Taltobulin Intermediate-12 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Taltobulin intermediate-12. The following sections address common challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions. Key areas to investigate include the quality of reagents and solvents, reaction temperature, and reaction time. It is also crucial to ensure an inert atmosphere for oxygen- and moisture-sensitive reactions.

Q2: How can I identify the source of impurities in my final product?

Impurity profiling should be conducted using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Common sources of impurities include side reactions, unreacted starting materials, and byproducts from reagent degradation. Comparing the impurity profile to a reference standard can aid in identification.

Q3: What is the recommended purification method for this compound?

Due to the likely complex nature of this compound, column chromatography is a standard method for purification. The choice of stationary phase (e.g., normal-phase silica gel or reverse-phase C18) and the mobile phase will depend on the polarity of the intermediate. It is advisable to first perform a thin-layer chromatography (TLC) analysis to determine the optimal solvent system.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired product, consider the following troubleshooting steps, summarized in the workflow diagram below.

G start Low/No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analytical_check Analyze Crude Reaction Mixture (TLC, LC-MS) check_conditions->analytical_check sm_present Starting Material Remains? analytical_check->sm_present optimize_conditions Optimize Reaction Conditions (e.g., Increase Temperature, Extend Time) sm_present->optimize_conditions Yes degradation Degradation Products Observed? sm_present->degradation No end Problem Resolved optimize_conditions->end lower_temp Lower Reaction Temperature or Use Milder Reagents degradation->lower_temp Yes no_reaction No Reaction Occurred degradation->no_reaction No lower_temp->end catalyst_issue Check Catalyst Activity/Loading no_reaction->catalyst_issue catalyst_issue->end

Caption: Troubleshooting workflow for low or no product formation.

Issue 2: Formation of a Major, Unidentified Byproduct

The presence of a significant byproduct can complicate purification and reduce the yield of the desired intermediate.

Table 1: Troubleshooting Byproduct Formation

Potential Cause Diagnostic Check Proposed Solution
Side Reaction Characterize the byproduct using NMR and Mass Spectrometry to elucidate its structure.Modify reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the side reaction.
Isomerization Analyze the product mixture using chiral HPLC if stereoisomers are possible.Adjust reaction conditions or use a different catalyst to improve stereoselectivity.
Reagent Decomposition Test the purity of starting materials and reagents before use.Use freshly purified reagents and ensure proper storage conditions.

Experimental Protocols

The following are generalized protocols for key experimental steps that may be relevant to the synthesis of this compound.

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol outlines a typical setup for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds in complex molecule synthesis.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 4-12 hours).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying the synthesized intermediate.

  • Slurry Preparation:

    • Adsorb the crude product onto a small amount of silica gel.

  • Column Packing:

    • Pack a glass column with silica gel in the desired eluent system, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Carefully load the adsorbed product onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The logical relationship between these protocols and potential issues is illustrated in the diagram below.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Troubleshooting cluster_purification Purification Phase protocol1 Protocol 1: Suzuki Cross-Coupling issue1 Issue 1: Low Yield protocol1->issue1 leads to issue2 Issue 2: Byproduct Formation protocol1->issue2 can cause issue1->protocol1 requires optimization of protocol2 Protocol 2: Column Chromatography issue2->protocol2 necessitates final_product Pure Intermediate-12 protocol2->final_product

Caption: Relationship between synthesis, troubleshooting, and purification.

Technical Support Center: Synthesis of Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Taltobulin intermediate-12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in the synthesis?

A1: Taltobulin (also known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin and a potent microtubule inhibitor.[1][2][3] Its synthesis is achieved through a convergent approach where three key building blocks are synthesized separately and then coupled together.[4] this compound is the dipeptide product formed from the coupling of the first two building blocks (Fragments A and B). This intermediate is then further reacted with the third building block (Fragment C) to yield the final Taltobulin molecule.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: As the synthesis of this compound involves the formation of a peptide bond between two complex amino acid-like fragments, the most common side reactions are those typically encountered in peptide synthesis. These include:

  • Racemization: Loss of stereochemical integrity at the chiral centers of the amino acid fragments, particularly the activated carboxylic acid component.

  • Incomplete Coupling: The reaction may not go to completion, leaving unreacted starting materials. This can be due to steric hindrance between the large fragments.

  • Protecting Group Side Reactions: Undesired reactions involving the protecting groups used to mask reactive functional groups on the building blocks. This can include premature deprotection or side reactions initiated by the coupling reagents.

  • Formation of Byproducts: The coupling reagent itself can lead to the formation of byproducts, such as N-acylurea when using carbodiimides.

Q3: Which analytical techniques are recommended for monitoring the progress of the reaction and the purity of intermediate-12?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): To quantitatively assess the reaction conversion and the purity of the isolated intermediate-12. A reverse-phase C18 column with a suitable gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a common choice for peptide-like molecules.

  • Mass Spectrometry (MS): To confirm the identity of the product by determining its molecular weight. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural confirmation of the isolated intermediate-12 and to check for the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Intermediate-12 Incomplete coupling reaction.- Increase the reaction time. - Use a more efficient coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered couplings.[5] - Increase the equivalents of the coupling reagent and the amine component. - Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate.
Decomposition of starting materials or product.- Perform the reaction at a lower temperature to minimize degradation. - Ensure that the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the protecting groups are labile).
Presence of Impurities with the Same Mass as Starting Material Incomplete reaction.- See "Low Yield of Intermediate-12" section.
Epimerization/Racemization of one of the starting materials.- Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6] - Perform the coupling at a lower temperature.
Presence of an Impurity with a Mass Corresponding to N-acylurea Use of a carbodiimide coupling reagent (e.g., DCC, EDC).- This is a known byproduct of carbodiimide couplings. It can often be removed by filtration if it is insoluble (in the case of DCU from DCC) or by chromatography. - Consider switching to a phosphonium or uronium-based coupling reagent (e.g., PyBOP, HBTU) to avoid this specific byproduct.[5][7]
Multiple Product Spots on TLC/HPLC with Similar Masses Diastereomer formation due to racemization.- Analyze the product by chiral HPLC to confirm the presence of diastereomers. - Optimize the reaction conditions to minimize racemization (see above). - Diastereomers may be separable by careful column chromatography.
Unexpected Loss of a Protecting Group Instability of the protecting group to the reaction or work-up conditions.- Review the compatibility of all protecting groups with the chosen coupling reagent and any additives or bases used.[8][9][10] - If a protecting group is found to be labile, consider switching to a more robust protecting group for that functional group.

Experimental Protocols

General Protocol for Peptide Coupling to Synthesize this compound

Disclaimer: This is a general protocol and may need to be optimized for the specific building blocks of Taltobulin.

  • Preparation:

    • Dissolve the carboxylic acid-containing building block (Fragment A) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) under an inert atmosphere (e.g., argon or nitrogen).

    • Add the coupling reagent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine (DIPEA)).

    • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Dissolve the amine-containing building block (Fragment B) in the same anhydrous solvent.

    • Add the solution of the amine component to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated aqueous sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Taltobulin_Synthesis_Workflow cluster_prep Building Block Preparation cluster_coupling1 First Peptide Coupling cluster_coupling2 Second Peptide Coupling A Fragment A (Carboxylic Acid) C1 Couple A and B A->C1 B Fragment B (Amine) B->C1 C Fragment C C2 Couple I-12 and C C->C2 I12 Taltobulin Intermediate-12 C1->I12 Formation I12->C2 Taltobulin Taltobulin C2->Taltobulin Final Product

Caption: Convergent synthesis workflow for Taltobulin.

Troubleshooting_Flowchart start Low Yield or Impure Intermediate-12 check_coupling Check for complete coupling via HPLC/TLC start->check_coupling incomplete Incomplete Coupling check_coupling->incomplete No check_racemization Analyze for diastereomers by chiral HPLC check_coupling->check_racemization Yes optimize_coupling Optimize Coupling: - Increase time/equivalents - Change coupling reagent - Ensure anhydrous conditions incomplete->optimize_coupling purify Purify by Chromatography optimize_coupling->purify racemization Racemization Occurred check_racemization->racemization Yes check_pg Check for protecting group instability check_racemization->check_pg No optimize_racemization Minimize Racemization: - Lower temperature - Add suppressant (HOBt/Oxyma) racemization->optimize_racemization optimize_racemization->purify pg_issue Protecting Group Issue check_pg->pg_issue Yes check_pg->purify No optimize_pg Re-evaluate protecting group strategy pg_issue->optimize_pg optimize_pg->purify

Caption: Troubleshooting flowchart for Intermediate-12 synthesis.

References

Technical Support Center: Taltobulin Intermediate-12 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Taltobulin intermediate-12.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Yield Incomplete reaction: The synthesis of the intermediate may not have gone to completion.- Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, LC-MS). - Optimize reaction conditions such as temperature, time, and stoichiometry of reactants.
Degradation of the intermediate: this compound may be unstable under certain conditions (e.g., pH, temperature, light exposure).- Conduct stability studies to determine optimal pH and temperature ranges.[1] - Protect the intermediate from light and excessive heat during purification and storage. - Process the material quickly to minimize degradation.
Suboptimal purification technique: The chosen purification method (e.g., chromatography, crystallization) may not be suitable or optimized.- Screen different chromatography resins and solvent systems to find the best separation conditions. - Optimize crystallization parameters such as solvent, temperature, and cooling rate. - Consider alternative purification methods like solid-phase extraction.[2]
Loss during work-up and transfers: Material can be lost during extraction, filtration, and transfer steps.- Ensure efficient extraction by performing multiple extractions with the appropriate solvent. - Minimize the number of transfer steps. - Use techniques like pre-wetting filters to reduce loss.
Presence of Impurities Side reactions: Unwanted side reactions during the synthesis can generate impurities.- Optimize reaction conditions to minimize the formation of byproducts.[3] - Use high-purity starting materials and reagents.[3][4]
Carryover of unreacted starting materials or reagents: Incomplete reaction or inefficient removal of excess reagents.- Adjust the stoichiometry of reactants to ensure complete conversion of the limiting reagent. - Incorporate appropriate washing or quenching steps in the work-up procedure.
Degradation products: The intermediate may degrade during the reaction or purification process, leading to impurities.- As with low yield, perform stability studies and handle the material under optimal conditions.
Contamination from equipment or solvents: Impurities can be introduced from unclean glassware or impure solvents.- Use thoroughly cleaned and dried glassware. - Use high-purity, filtered solvents for all steps.[3]
Inconsistent Results Variability in raw materials: Batch-to-batch variation in starting materials can affect the outcome of the synthesis and purification.- Qualify vendors and establish specifications for all critical raw materials. - Test incoming raw materials for purity and identity.
Inconsistent execution of the protocol: Minor deviations in the experimental procedure can lead to significant differences in results.- Maintain a detailed and accurate lab notebook. - Develop and strictly follow a standard operating procedure (SOP).
Environmental factors: Fluctuations in temperature, humidity, or other environmental conditions can impact the process.- Perform experiments in a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a precursor in the chemical synthesis of Taltobulin (also known as HTI-286).[5] Taltobulin is a potent antimicrotubule agent that is investigated for its anti-cancer properties.[1][6][7]

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability data for this compound is not publicly available, it is generally recommended to store pharmaceutical intermediates in a cool, dry, and dark place. Based on the storage recommendations for Taltobulin, which is stored at -20°C or -80°C, similar conditions may be appropriate for its intermediates to prevent degradation.[1] A thorough stability analysis should be performed to determine the optimal long-term storage conditions.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity of pharmaceutical intermediates.[4] These methods can separate the intermediate from impurities and provide information about their identity. Thin-Layer Chromatography (TLC) can be a useful tool for rapid, qualitative monitoring of the purification process.

Q4: What are the common types of impurities found in pharmaceutical intermediates?

A4: Impurities in pharmaceutical intermediates can be broadly categorized as organic, inorganic, and residual solvents.[2][3]

  • Organic impurities include unreacted starting materials, byproducts of the synthesis, and degradation products.[3]

  • Inorganic impurities can include reagents, catalysts, and salts.[3]

  • Residual solvents are traces of solvents used during the synthesis or purification process that are not completely removed.[3]

Q5: How can I improve the efficiency of my purification process?

A5: To improve purification efficiency, consider the following:

  • Method Optimization: Systematically optimize your chosen purification method (e.g., for chromatography, screen different columns, mobile phases, and gradient profiles).

  • In-line Purification: For continuous processes, in-line purification techniques like scavenger resins or extraction can be employed to remove impurities as they are formed.[8]

  • Process Understanding: A thorough understanding of the chemical and physical properties of this compound and its potential impurities will help in designing a more effective purification strategy.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Reaction Crude Reaction Mixture Filtration Initial Filtration Reaction->Filtration Remove solid byproducts Extraction Liquid-Liquid Extraction Filtration->Extraction Separate by solubility Chromatography Column Chromatography Extraction->Chromatography High-resolution separation Crystallization Crystallization / Precipitation Chromatography->Crystallization Further purification and isolation Drying Drying Crystallization->Drying Remove residual solvents Pure_Intermediate Purified this compound Drying->Pure_Intermediate

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Causes cluster_purity Impurity Causes cluster_consistency Inconsistency Causes Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct InconsistentResults Inconsistent Results Start->InconsistentResults IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Product Degradation LowYield->Degradation PurificationLoss Loss During Purification LowYield->PurificationLoss SideReactions Side Reactions ImpureProduct->SideReactions StartingMaterialImpurity Impure Starting Materials ImpureProduct->StartingMaterialImpurity Contamination External Contamination ImpureProduct->Contamination RawMaterialVariation Raw Material Variability InconsistentResults->RawMaterialVariation ProtocolDeviation Protocol Deviation InconsistentResults->ProtocolDeviation EnvironmentalFactors Environmental Factors InconsistentResults->EnvironmentalFactors Optimize Reaction Conditions Optimize Reaction Conditions IncompleteReaction->Optimize Reaction Conditions Monitor Reaction Monitor Reaction IncompleteReaction->Monitor Reaction Conduct Stability Studies Conduct Stability Studies Degradation->Conduct Stability Studies Control Temperature & Light Control Temperature & Light Degradation->Control Temperature & Light Optimize Work-up Optimize Work-up PurificationLoss->Optimize Work-up Minimize Transfers Minimize Transfers PurificationLoss->Minimize Transfers SideReactions->Optimize Reaction Conditions Use High-Purity Materials Use High-Purity Materials StartingMaterialImpurity->Use High-Purity Materials Use Clean Equipment & Solvents Use Clean Equipment & Solvents Contamination->Use Clean Equipment & Solvents Qualify Vendors Qualify Vendors RawMaterialVariation->Qualify Vendors Test Incoming Materials Test Incoming Materials RawMaterialVariation->Test Incoming Materials Follow SOP Strictly Follow SOP Strictly ProtocolDeviation->Follow SOP Strictly Control Lab Environment Control Lab Environment EnvironmentalFactors->Control Lab Environment

Caption: Troubleshooting decision tree for this compound purification issues.

References

optimizing reaction parameters for Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Taltobulin (HTI-286), this technical support center provides in-depth troubleshooting guides and frequently asked questions. The following information is based on established synthetic routes, including the expeditious total synthesis employing a key Ugi four-component reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for Taltobulin synthesis?

A1: The synthesis of Taltobulin is typically achieved through a convergent strategy. This involves the independent synthesis of key building blocks which are then coupled together. A modern and efficient approach utilizes a four-component Ugi reaction as a crucial step to assemble a significant portion of the molecule, followed by a final hydrolysis step.[1][2] This method has been demonstrated to produce Taltobulin in 12 total steps, with the longest linear sequence being 10 steps.[2]

Q2: What are the key reactions involved in the Ugi-based synthesis of Taltobulin?

A2: The key reactions in this synthetic route are:

  • Ugi Four-Component Reaction (Ugi-4CR): This reaction brings together an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide intermediate.

  • Peptide Coupling: Formation of amide bonds between the synthesized fragments is critical. This can be challenging due to the presence of sterically hindered amino acids.

  • Hydrolysis: The final step often involves the saponification of a methyl ester to yield the carboxylic acid of Taltobulin.[2][3]

Q3: Are there any known side reactions during the Ugi reaction for Taltobulin synthesis?

A3: Yes, during the Ugi-4CR, the formation of an oxazole byproduct has been observed. This is thought to occur due to the intramolecular cyclization of the isocyanoacetamide intermediate, where the amide oxygen acts as a nucleophile.[2]

Q4: How can the formation of the oxazole byproduct in the Ugi reaction be minimized?

A4: The formation of the oxazole byproduct can be suppressed by increasing the concentration of the carboxylate component in the reaction mixture. The addition of sodium trifluoroacetate (CF3COONa) has been shown to increase the yield of the desired Ugi product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Ugi-4CR Suboptimal reaction conditions.Ensure the use of methanol as the solvent. Optimize the concentration of reactants to be between 0.2 M and 0.4 M. A slight excess (1.2 equivalents) of the imine component may improve yields.
Formation of oxazole byproduct.Add sodium trifluoroacetate (CF3COONa) to the reaction mixture to outcompete the intramolecular cyclization that leads to the oxazole.[2]
Incomplete Peptide Coupling Steric hindrance between amino acid fragments.Utilize coupling reagents specifically designed for sterically hindered amino acids, such as HATU, HBTU, or PyBOP. The use of N,N-Diisopropylethylamine (DIPEA) as a base is also recommended.[4] Monitor the reaction progress using techniques like the Kaiser test to ensure completion.[5] If the reaction is still incomplete, a second coupling step may be necessary.[5]
Aggregation of the peptide chain.Consider changing the solvent to NMP or DMSO, or using a mixture of DCM/DMF.[6] Incorporating solubilizing tags or using microwave-assisted synthesis can also help to overcome aggregation.[7]
Difficulty in Product Purification Presence of closely related impurities or byproducts.For the Ugi product, purification can often be achieved by precipitation from the reaction mixture followed by washing.[8] For the final product and intermediates, column chromatography on silica gel is a common purification method. The choice of eluent system is crucial for good separation. A typical system for peptidic compounds is a gradient of methanol in dichloromethane.[9]
Epimerization during Synthesis Undesired inversion of stereocenters.Careful selection of coupling reagents and additives can minimize racemization. Additives like HOBt or HOAt are known to suppress epimerization during peptide coupling.

Experimental Protocols

General Procedure for Ugi Four-Component Reaction

A solution of the primary amine and the corresponding aldehyde is prepared in anhydrous methanol. Anhydrous MgSO₄ is added, and the suspension is stirred for 3 hours at room temperature to form the imine. After filtration, the Fmoc-protected amino acid and the isocyanide are added to the filtrate. The reaction mixture is stirred for 24 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[9]

General Procedure for Ester Saponification

The ester is dissolved in methanol, followed by the addition of water and an aqueous solution of lithium hydroxide (1.0 M). The mixture is stirred at room temperature or 60 °C until the reaction is complete as monitored by TLC. The reaction is then acidified with a 1.0 M citric acid solution and extracted with chloroform. The combined organic layers are dried and the solvent is removed to yield the carboxylic acid.[3]

Data Presentation

Table 1: Optimization of the Ugi-4CR for Taltobulin Intermediate

EntryAdditiveSolventYield (%)Diastereomeric Ratio (dr)
1NoneTFE/DCM (1:1)451:1.3
2CF₃COONaTFE/DCM (1:1)731:1.4

TFE = 2,2,2-Trifluoroethanol, DCM = Dichloromethane. Data adapted from Charoenpattarapreeda et al., Angew. Chem. Int. Ed. 2020, 59, 23045-23050.[2]

Visualizations

Synthetic Workflow for Taltobulin

Taltobulin_Synthesis cluster_building_blocks Building Block Synthesis Amine Amine Fragment Ugi_Reaction Ugi Four-Component Reaction Amine->Ugi_Reaction Aldehyde Aldehyde Fragment Aldehyde->Ugi_Reaction Isocyanide Isocyanide Fragment Isocyanide->Ugi_Reaction Acid Carboxylic Acid Fragment Acid->Ugi_Reaction Ugi_Product Ugi Product (Intermediate) Ugi_Reaction->Ugi_Product Deprotection Deprotection Ugi_Product->Deprotection Peptide_Coupling Peptide Coupling Deprotection->Peptide_Coupling Coupled_Intermediate Coupled Intermediate Peptide_Coupling->Coupled_Intermediate Final_Hydrolysis Final Hydrolysis Coupled_Intermediate->Final_Hydrolysis Taltobulin Taltobulin Final_Hydrolysis->Taltobulin

Caption: Convergent synthetic workflow for Taltobulin via a key Ugi reaction.

Troubleshooting Logic for Low Ugi Reaction Yield

Ugi_Troubleshooting Start Low Yield in Ugi Reaction Check_Conditions Verify Reaction Conditions: - Solvent: Methanol - Concentration: 0.2-0.4 M - Stoichiometry Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Byproduct_Check Analyze for Oxazole Byproduct (LC-MS) Byproduct_Present Oxazole Present? Byproduct_Check->Byproduct_Present Incomplete_Reaction->Byproduct_Check No Optimize_Conditions Optimize Reactant Ratios (e.g., 1.2 eq. imine) Incomplete_Reaction->Optimize_Conditions Yes Byproduct_Present->Optimize_Conditions No Add_Salt Add CF3COONa to Reaction Mixture Byproduct_Present->Add_Salt Yes Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Solution Improved Yield Add_Salt->Solution Increase_Time->Solution

Caption: Decision tree for troubleshooting low yields in the Ugi-4CR step.

References

Technical Support Center: Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taltobulin intermediate-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

A1: this compound is a key precursor in the synthesis of Taltobulin, a potent tubulin inhibitor used in cancer research.[1] Due to its complex molecular structure, it is susceptible to degradation. For optimal stability, it is recommended to store the compound at -20°C for short-term storage and -80°C for long-term storage, protected from light and moisture.

Q2: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?

A2: A decrease in purity suggests that the intermediate is degrading. The most common degradation pathways for complex synthetic molecules like this compound include hydrolysis, oxidation, and photolysis.[2][3] The rate of degradation can be influenced by several factors such as exposure to ambient temperature, humidity, light, or atmospheric oxygen.[4]

Q3: My experimental results are inconsistent when using different batches of this compound. Why might this be happening?

A3: Inconsistent results can arise from batch-to-batch variability in purity or the presence of degradation products. It is crucial to assess the purity of each new batch upon receipt and to monitor its stability over time, especially if it is not used immediately. Degradation products can potentially interfere with subsequent synthetic steps or biological assays.

Q4: Can the solvent I use to dissolve this compound affect its stability?

A4: Yes, the choice of solvent is critical. Protic solvents, especially water, can lead to hydrolysis of labile functional groups such as esters or amides.[5] It is advisable to use anhydrous aprotic solvents and to prepare solutions fresh for each experiment. If aqueous buffers are required, their pH should be carefully controlled, as pH can significantly influence the rate of degradation.[2]

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues encountered during the handling and use of this compound.

Issue 1: Unexpected Impurities Detected by LC-MS Analysis
  • Possible Cause 1: Hydrolytic Degradation. The presence of water in solvents or reagents can cause hydrolysis of susceptible bonds within the molecule.

    • Troubleshooting Steps:

      • Use only high-purity, anhydrous solvents.

      • Dry all glassware thoroughly before use.

      • Prepare solutions immediately before use and avoid prolonged storage in solution.

      • If aqueous solutions are necessary, perform experiments at low temperatures to minimize hydrolysis.

  • Possible Cause 2: Oxidative Degradation. Exposure to atmospheric oxygen can lead to the oxidation of electron-rich moieties.

    • Troubleshooting Steps:

      • Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).

      • Degas solvents before use.

      • Consider the addition of antioxidants if compatible with the experimental protocol.[3]

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can induce photochemical degradation.[3]

    • Troubleshooting Steps:

      • Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.

      • Conduct experiments under low-light conditions whenever possible.

Issue 2: Low Yield in Subsequent Synthetic Steps
  • Possible Cause: Degradation of this compound prior to reaction. If the intermediate has degraded, the concentration of the active starting material will be lower than expected, leading to reduced yields.

    • Troubleshooting Steps:

      • Confirm the purity of the intermediate by a suitable analytical method (e.g., HPLC or LC-MS) before starting the reaction.

      • Follow the recommended storage and handling procedures to minimize degradation.

      • If degradation is suspected, purify the intermediate before use.

Quantitative Data Summary

While specific degradation kinetics for this compound are not publicly available, the following table provides a general overview of factors influencing the stability of complex pharmaceutical intermediates.

ParameterConditionPotential Impact on StabilityMitigation Strategy
Temperature Elevated TemperatureIncreased rate of all degradation pathwaysStore at recommended low temperatures (-20°C or -80°C)
Moisture High HumidityPromotes hydrolytic degradationStore in a desiccator; use anhydrous solvents
Light UV or Ambient LightCan induce photolytic reactionsStore in light-protected containers
Oxygen Atmospheric ExposureLeads to oxidative degradationStore under an inert atmosphere
pH Acidic or Basic ConditionsCan catalyze hydrolysis and other reactionsMaintain neutral pH in aqueous solutions; use buffers if necessary

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the potential degradation pathways and the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Protocol 2: Routine Stability Monitoring
  • Sample Storage: Store aliquots of this compound under the recommended long-term storage conditions (-80°C).

  • Time Points: At regular intervals (e.g., 0, 3, 6, 12 months), remove an aliquot for analysis.

  • Analysis: Analyze the sample for purity and the presence of any degradation products using a validated HPLC method.

  • Data Evaluation: Compare the purity profile at each time point to the initial analysis to assess the stability of the compound over time.

Visualizations

T_int_12 Taltobulin intermediate-12 Hydrolysis Hydrolysis (H₂O, Acid/Base) T_int_12->Hydrolysis Oxidation Oxidation (O₂) T_int_12->Oxidation Photolysis Photolysis (Light) T_int_12->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Receive Receive T-int-12 Store Store at -80°C Receive->Store Dissolve Dissolve in Anhydrous Solvent Store->Dissolve Analyze Analyze Purity (e.g., HPLC) Store->Analyze Initial Purity Check Reaction Synthetic Reaction or Biological Assay Dissolve->Reaction Evaluate Evaluate Results Reaction->Evaluate Analyze->Evaluate

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Identifying Impurities in Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting impurities that may arise during the synthesis of Taltobulin intermediate-12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a key precursor in the total synthesis of Taltobulin, a potent anti-mitotic agent. The purity of this intermediate is critical as any impurities can be carried through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Regulatory authorities require stringent control and characterization of impurities in drug substances.

Q2: What are the most common types of impurities expected in the synthesis of a complex tripeptide analogue like this compound?

A2: Given the structure of Taltobulin, which features sterically hindered amino acids and multiple peptide couplings, common impurities may include:

  • Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.[1]

  • Insertion sequences (Dipeptide impurities): Peptides with an extra amino acid residue, often resulting from impurities in the starting materials or side reactions.[2][3]

  • Racemization/Epimerization: Changes in the stereochemistry of amino acid residues, particularly during activation and coupling steps.[3][4]

  • Incomplete deprotection: Residual protecting groups on amino acid side chains or termini.[5]

  • Side-reaction products: Impurities arising from reactions involving the functional groups of the amino acid side chains. For instance, aspartimide formation can occur with aspartic acid residues.[6]

  • Oxidation products: Oxidation of susceptible amino acid residues like methionine or tryptophan.[4][5]

Q3: Which analytical techniques are most suitable for detecting and identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary tool for separation and quantification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (MS/MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for isolated impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Observed Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of process-related impurities (e.g., unreacted starting materials, reagents) or degradation products.1. Analyze by LC-MS: Determine the mass of the unknown peaks to get initial clues about their identity (e.g., deletion, insertion, or modified peptide).2. Stress Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of intermediate-12 to see if any of the degradation products match the unknown peaks.3. Review Synthesis Route: Scrutinize the synthetic steps leading to intermediate-12 to identify potential side reactions or sources of impurities.
Broad or tailing peaks in HPLC Poor chromatographic conditions or on-column degradation.1. Optimize HPLC Method: Adjust mobile phase composition (e.g., pH, organic modifier), gradient, and column temperature.2. Check Column Health: Ensure the column is not overloaded or degraded.3. Sample Stability: Verify the stability of the intermediate in the injection solvent.
Mass of an impurity corresponds to a known side reaction (e.g., +18 Da, -17 Da) Dehydration or deamidation reactions.1. Isolate and Characterize: Isolate the impurity using preparative HPLC.2. Structural Elucidation: Use 1D/2D NMR and MS/MS to confirm the structure of the impurity.
Multiple peaks with the same mass in LC-MS Presence of isomers (e.g., diastereomers, structural isomers).1. Chiral Chromatography: Develop a chiral HPLC method to separate diastereomers.2. High-Resolution MS/MS: Fragment the isomeric ions to see if they produce different fragmentation patterns.3. NMR Spectroscopy: For isolated isomers, NMR can distinguish between different structural arrangements.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-45 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • LC System: Use the same HPLC conditions as described in Protocol 1, but ensure the mobile phase is compatible with MS (e.g., replace TFA with formic acid if necessary, as TFA can cause ion suppression).

  • Mass Spectrometer: An electrospray ionization (ESI) source is typically used for peptides.

  • Ionization Mode: Positive ion mode is usually preferred for peptides.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of intermediate-12 and its potential impurities (e.g., m/z 200-2000).

  • Data Analysis: Analyze the mass spectra of the peaks observed in the chromatogram to determine their molecular weights. Use this information to propose potential structures for the impurities.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in this compound.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Confirmation & Characterization A HPLC Analysis of This compound B Detect Unexpected Peaks A->B C LC-MS Analysis B->C Impurity Detected D Determine Molecular Weight of Impurities C->D E Propose Potential Impurity Structures D->E F Isolate Impurity (Prep-HPLC) E->F Structure Proposed G Structural Elucidation (NMR, MS/MS) F->G H Confirm Impurity Structure G->H I Develop Control Strategy H->I Structure Confirmed

Caption: Workflow for impurity identification in this compound.

Potential Impurity Signaling Pathway (Degradation)

The following diagram illustrates potential degradation pathways for a peptide intermediate that could lead to the formation of common impurities.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_racemization Racemization cluster_sidechain Side-Chain Reaction Intermediate Taltobulin Intermediate-12 Deletion Deletion Impurity (Peptide Bond Cleavage) Intermediate->Deletion H₂O / H⁺ or OH⁻ Epimer Diastereomeric Impurity Intermediate->Epimer Base SideProduct e.g., Aspartimide Formation Intermediate->SideProduct Intramolecular Cyclization

Caption: Potential degradation pathways of a peptide intermediate.

References

Technical Support Center: Stereochemical Resolution for Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for resolving stereochemical challenges encountered during the synthesis of Taltobulin intermediate-12, a key component in the synthesis of the potent tubulin inhibitor, Taltobulin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the diastereomeric ratio (d.r.) of my crude this compound?

The most common and reliable methods for quantifying the diastereomeric ratio of your compound include:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and powerful technique for separating stereoisomers.[][4][5] It employs a chiral stationary phase (CSP) that interacts differently with each diastereomer, allowing for their separation and quantification.[]

  • Supercritical Fluid Chromatography (SFC): For some molecules, chiral SFC can offer faster separation times and higher resolution compared to HPLC.[][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the d.r. if there are distinct, well-resolved signals corresponding to each diastereomer.[6][7] For complex molecules with overlapping signals, advanced techniques like band-selective pure shift NMR can simplify the spectra by collapsing multiplets into singlets, making integration and quantification more straightforward and accurate.[6][8]

Q2: My diastereomeric ratio decreases after silica gel column chromatography. What could be the cause?

A decrease in diastereomeric purity post-purification often suggests on-column epimerization. This can be caused by:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can catalyze the epimerization of stereocenters that have an adjacent acidic proton.

  • Solvent System: The use of certain additives or protic solvents in the mobile phase can also promote isomerization.

  • Extended Contact Time: Longer residence times on the column increase the likelihood of degradation or epimerization.

Q3: What is the Zimmerman-Traxler model and how does it relate to the synthesis of this compound?

The Zimmerman-Traxler model is a widely accepted transition state model for aldol reactions that predicts the relative stereochemistry of the product.[9][10] It proposes a six-membered, chair-like transition state involving the enolate, the aldehyde, and the metal cation.[10][11] The substituents on the enolate and aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions, which in turn dictates the syn or anti stereochemical outcome.[9][11] Understanding this model is crucial for rationally designing the aldol condensation step in the synthesis of this compound to favor the desired diastereomer.[12]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Aldol Condensation Step

If the key aldol reaction is yielding a low diastereomeric ratio, the reaction conditions must be optimized. The stereochemical outcome is highly dependent on factors that influence the transition state geometry.[9][12]

  • Strategy 1: Modify the Enolate Geometry: The geometry of the enolate (Z vs. E) is a primary determinant of the aldol product's stereochemistry (syn vs. anti).[9] This can be influenced by the choice of base, solvent, and the steric bulk of substituents. Boron enolates, for example, often provide higher levels of diastereoselectivity due to shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state.[9]

  • Strategy 2: Vary the Cation and Temperature: The choice of metal cation (e.g., Li⁺, Na⁺, Mg²⁺, Zn²⁺, B³⁺) and reaction temperature directly impacts the tightness and geometry of the Zimmerman-Traxler transition state. Colder temperatures (e.g., -78 °C) are generally preferred to enhance selectivity.

Experimental Protocol: Screening Lewis Acids for Improved Diastereoselectivity

This protocol outlines a screening process to optimize the diastereoselectivity of an aldol reaction by varying the Lewis acid.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 equiv) to anhydrous THF and cool the solution to -78 °C.

  • Enolate Formation: Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Lewis Acid Addition: In separate, parallel reactions, add a solution of the chosen Lewis acid (1.2 equiv; e.g., ZnCl₂, MgBr₂·OEt₂, TiCl₄) in an appropriate anhydrous solvent. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add the aldehyde substrate (1.5 equiv) dropwise. Stir the reaction at -78 °C until completion, monitoring by TLC or LC-MS.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the crude diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC analysis.

Data Presentation: Example Results of Lewis Acid Screening
EntryLewis AcidTemperature (°C)SolventDiastereomeric Ratio (Syn:Anti)
1None (Li⁺ only)-78THF70:30
2MgBr₂·OEt₂-78THF85:15
3ZnCl₂-78THF92:8
4Bu₂BOTf-78DCM>98:2

Issue 2: Difficulty Separating Diastereomers

If the diastereomers are difficult to separate by standard column chromatography, more specialized techniques are required.

  • Strategy 1: Chiral Chromatography: Preparative HPLC or SFC using a suitable chiral stationary phase is a powerful method for separating diastereomers on both analytical and preparative scales.[4][5][13] Polysaccharide-based CSPs are among the most versatile for this purpose.[4]

  • Strategy 2: Diastereomeric Salt Crystallization: If the intermediate possesses a basic (e.g., amine) or acidic (e.g., carboxylic acid) functional group, it can be reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, including solubility, which often allows one to be selectively crystallized from the solution.

Visualized Workflows and Logic

experimental_workflow cluster_synthesis Synthesis & Optimization cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification start Starting Materials reaction Diastereoselective Aldol Reaction start->reaction workup Quench & Workup reaction->workup analysis Determine Crude d.r. (¹H NMR, Chiral HPLC) workup->analysis decision d.r. > 95:5 ? analysis->decision decision->reaction No (Re-optimize) purification Purification Strategy (e.g., Prep HPLC, Crystallization) decision->purification  Yes product Pure Intermediate-12 purification->product

Caption: Workflow for synthesis, analysis, and purification of Intermediate-12.

troubleshooting_tree cluster_solutions1 Solutions for Low d.r. cluster_solutions2 Solutions for Separation cluster_solutions3 Solutions for Epimerization start Stereochemical Issue Detected q1 What is the issue? start->q1 a1 Low Diastereomeric Ratio in Crude Product q1->a1  Low d.r.   a2 Diastereomers are Difficult to Separate q1->a2  Separation   a3 Purity Decreases After Purification q1->a3  Epimerization   s1a Screen Lewis Acids (e.g., Bu₂BOTf, ZnCl₂) a1->s1a s2a Preparative Chiral HPLC or SFC a2->s2a s3a Use Neutralized Silica Gel a3->s3a s1b Vary Base & Solvent s1a->s1b s1c Optimize Temperature (e.g., -78 °C) s1b->s1c end Issue Resolved s1c->end s2b Diastereomeric Salt Crystallization s2a->s2b s2b->end s3b Use Apolar, Aprotic Eluent System s3a->s3b s3c Reduce Column Contact Time s3b->s3c s3c->end

Caption: Troubleshooting decision tree for common stereochemical issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Taltobulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural product hemiasterlin, which demonstrates significant antimitotic activity.[1][2] Its total synthesis has been approached through various strategies, with two prominent routes being the convergent peptide coupling method and a more contemporary Ugi four-component reaction (Ugi-4CR). This guide provides a comparative analysis of these two synthetic pathways, offering insights into their efficiency and practicality for researchers in drug discovery and development.

At a Glance: Comparison of Synthetic Routes

ParameterConvergent Peptide Coupling RouteUgi Four-Component Reaction (Ugi-4CR) Route
Overall Strategy Sequential coupling of three pre-synthesized fragments.One-pot reaction of four components followed by a deprotection step.
Key Reaction Amide bond formation using peptide coupling reagents.Ugi four-component condensation.
Convergence Moderately convergent.Highly convergent.
Number of Steps Multiple steps for the synthesis of each of the three fragments, followed by two coupling and one deprotection step.One key multi-component reaction step, followed by a final deprotection step. The synthesis of the four starting materials may require additional steps.
Overall Yield Not explicitly detailed in the provided search results.Generally high yields are characteristic of Ugi reactions, though specific overall yield for Taltobulin is not detailed in the provided search results.
Key Reagents Peptide coupling reagents (e.g., HATU, HBTU), base (e.g., DIPEA), deprotection agents (e.g., TFA).Isocyanide, aldehyde, amine, carboxylic acid, and a deprotection agent (e.g., TFA).

Synthetic Route 1: Convergent Peptide Coupling

This classical approach relies on the individual synthesis of three key building blocks of the Taltobulin structure. These fragments are then sequentially coupled using standard peptide synthesis protocols to assemble the final molecule.

Conceptual Workflow of Convergent Peptide Coupling:

Convergent Peptide Coupling Route to Taltobulin cluster_0 Fragment Synthesis cluster_1 Assembly A Synthesis of Fragment A (N,beta,beta-trimethyl-L-phenylalanyl moiety) E Couple Fragment A to B-C adduct A->E B Synthesis of Fragment B (N,3-dimethyl-L-valinamide moiety) D Couple Fragment B and Fragment C B->D C Synthesis of Fragment C ((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl moiety) C->D D->E F Final Deprotection E->F G Taltobulin F->G

Figure 1: Conceptual workflow for the convergent peptide coupling synthesis of Taltobulin.

Experimental Protocol (General)

Detailed experimental protocols for the synthesis of each fragment were not available in the provided search results. However, a general procedure for peptide coupling is as follows:

  • Fragment Coupling: The carboxylic acid of one fragment (1 equivalent) is activated with a coupling agent such as HATU (1.1 equivalents) in the presence of a base like DIPEA (2 equivalents) in an aprotic solvent (e.g., DMF). The amine-containing fragment (1 equivalent) is then added, and the reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography.

  • Deprotection: The protecting groups on the assembled peptide are removed under appropriate conditions. For example, a Boc group is removed with trifluoroacetic acid (TFA).

Synthetic Route 2: Ugi Four-Component Reaction (Ugi-4CR)

This modern approach offers a more efficient and convergent synthesis of Taltobulin. The core of this strategy is a one-pot reaction that brings together four different components to rapidly construct the complex backbone of the molecule.

Ugi Four-Component Reaction (Ugi-4CR) Pathway:

Ugi-4CR Route to Taltobulin cluster_0 Starting Materials Isocyanide Isocyanide Component Ugi_Reaction Ugi Four-Component Reaction Isocyanide->Ugi_Reaction Aldehyde Aldehyde Component Aldehyde->Ugi_Reaction Amine Amine Component Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Component Carboxylic_Acid->Ugi_Reaction Intermediate Protected Taltobulin Intermediate Ugi_Reaction->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Figure 2: Synthetic pathway of Taltobulin via the Ugi four-component reaction.

Experimental Protocol (General)

A detailed experimental protocol specific to the Taltobulin synthesis was not found in the provided search results. However, a general procedure for an Ugi-4CR is as follows:

  • Reaction Setup: To a solution of the amine (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as methanol, the carboxylic acid (1 equivalent) and the isocyanide (1 equivalent) are added sequentially at room temperature or below.

  • Reaction Execution: The reaction mixture is stirred for a period ranging from a few hours to overnight, and the progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Ugi product.

  • Final Deprotection: The protecting groups on the Ugi product are removed. For instance, a tert-butyl ester can be cleaved using trifluoroacetic acid in dichloromethane to afford the final Taltobulin product.

Conclusion

The Ugi four-component reaction presents a more modern and convergent strategy for the synthesis of Taltobulin compared to the traditional convergent peptide coupling approach. The ability to form multiple bonds in a single, one-pot operation makes the Ugi route potentially more step-economical and efficient. However, the overall efficiency of each route is also dependent on the synthesis of the respective starting materials. The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. Further research into the specific yields and scalability of each route would be beneficial for a more definitive comparison.

References

A Comparative Analysis of Taltobulin Synthesis Intermediates: Unraveling the Pathway to a Potent Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules like Taltobulin is a critical aspect of pharmaceutical development. This guide provides a comparative overview of key intermediates in the Taltobulin synthesis pathway, with a focus on available data to inform research and process optimization.

Taltobulin, also known as HDP-101 or HTI-286, is a potent synthetic analog of the natural product hemiasterlin. It functions as a tubulin polymerization inhibitor, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1] Its intricate structure necessitates a multi-step synthesis, where the efficiency and purity of each intermediate are paramount to the overall success of producing the final active pharmaceutical ingredient (API).

While the complete, detailed industrial synthesis of Taltobulin is proprietary, analysis of commercially available intermediates and published synthetic strategies for related compounds allows for a partial reconstruction and comparison of potential pathway components. This guide focuses on publicly available information regarding named intermediates in the Taltobulin synthesis, such as Taltobulin intermediate-1, Taltobulin intermediate-9, and Taltobulin intermediate-12.[2][3]

Comparative Data of Taltobulin Intermediates

Detailed, publicly available quantitative data comparing the performance of Taltobulin intermediates is scarce. Commercial suppliers offer these compounds as research chemicals, but process-specific data such as reaction yields, purity profiles from specific transformations, and stability under various conditions are not provided. The table below summarizes the type of information that would be critical for a comprehensive comparison.

IntermediateMolecular FormulaMolecular WeightKey Synthetic StepTypical Yield (%)Achieved Purity (%)Stability Notes
Taltobulin intermediate-1 C₁₇H₂₄N₂O₃308.38Not Publicly DisclosedData Not AvailableData Not AvailableStore at -20°C to -80°C[3]
Taltobulin intermediate-9 C₃₄H₅₁N₃O₅585.79Not Publicly DisclosedData Not AvailableData Not AvailableStore at -20°C to -80°C
This compound Data Not AvailableData Not AvailableNot Publicly DisclosedData Not AvailableData Not AvailableData Not Available
Other Potential Intermediates VariesVariesVariesData Not AvailableData Not AvailableVaries

Experimental Protocols

Without access to the specific patented synthesis, providing detailed experimental protocols for the formation of "this compound" versus others is not possible. However, based on the synthesis of hemiasterlin and its analogs, the overall strategy likely involves the coupling of complex amino acid fragments. A general, representative experimental protocol for a peptide coupling step, a key reaction in this type of synthesis, is provided below for illustrative purposes.

General Protocol for Peptide Coupling:

  • Dissolution: Dissolve the carboxylic acid-containing fragment (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Activation: Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the amine-containing fragment (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizing the Synthetic Landscape

Understanding the flow of a multi-step synthesis is crucial. While the exact sequence for Taltobulin is not public, a hypothetical workflow illustrating the progression from starting materials through various intermediates to the final product can be conceptualized.

Taltobulin_Synthesis_Workflow Start Starting Materials (e.g., Protected Amino Acids) Int1 Intermediate-A Start->Int1 Step 1 Int2 Intermediate-B Int1->Int2 Step 2 Int_Other Other Taltobulin Intermediates (e.g., -1, -9) Int2->Int_Other Step n Int_12 Taltobulin Intermediate-12 Final Taltobulin (API) Int_12->Final Final Step(s) Int_Other->Int_12 Step n+1

Caption: Hypothetical workflow for Taltobulin synthesis.

The signaling pathway through which Taltobulin exerts its effect involves the disruption of microtubule dynamics, a fundamental process in cell division.

Taltobulin_MoA Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubules Taltobulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Forms Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Taltobulin's mechanism of action on tubulin polymerization.

References

Navigating the Analytical Maze: A Comparative Guide to Taltobulin Intermediate-12 Purity Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methodologies for the validation of Taltobulin intermediate-12 purity, a key component in the synthesis of the potent tubulin inhibitor, Taltobulin.

Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin and acts as a powerful anti-cancer agent by inhibiting tubulin polymerization, a critical process in cell division.[1] The purity of its intermediates, such as this compound, is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the analytical techniques used to validate the purity of this intermediate, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), supported by representative experimental data and detailed protocols.

The Critical Role of Purity in Drug Synthesis

Impurities in pharmaceutical intermediates can arise from various sources, including the manufacturing process, degradation, or storage. These impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical validation is required by regulatory agencies to ensure that the level of impurities is controlled within acceptable limits.

Comparative Analysis of Analytical Techniques: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity analysis in the pharmaceutical industry.[2] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in terms of speed, resolution, and sensitivity. UPLC systems utilize columns with smaller particle sizes (sub-2 µm), which allows for faster separations and improved peak resolution compared to traditional HPLC.[3][4][5]

While specific analytical validation data for this compound is not publicly available, this guide presents representative data that illustrates the typical performance of HPLC and UPLC methods for the purity analysis of a similar small molecule pharmaceutical intermediate.

Data Presentation: Purity Analysis Comparison
ParameterHPLC MethodUPLC Method
**Linearity (R²) **0.99920.9998
Limit of Detection (LOD) 0.01%0.003%
Limit of Quantification (LOQ) 0.03%0.01%
Precision (RSD%) < 2.0%< 1.0%
Accuracy (Recovery %) 98.0 - 102.0%99.0 - 101.0%
Analysis Time 25 minutes8 minutes

This data is representative and intended for illustrative purposes.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established practices for the analytical validation of small molecule pharmaceutical intermediates.

Protocol 1: HPLC Purity Method

Objective: To determine the purity of this compound and quantify its related impurities using a gradient reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, 0.1% (v/v) in water (Mobile Phase A)

  • Formic Acid, 0.1% (v/v) in ACN (Mobile Phase B)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 95% A

    • 5-20 min: Gradient to 5% A

    • 20-22 min: 5% A

    • 22-25 min: Gradient back to 95% A

Sample Preparation:

  • Accurately weigh and dissolve this compound in a 50:50 mixture of ACN and water to a final concentration of 1 mg/mL.

Protocol 2: UPLC Purity Method

Objective: To achieve a faster and more sensitive determination of this compound purity and its related impurities using a gradient reversed-phase UPLC method with UV detection.

Instrumentation:

  • UPLC system with a binary pump, autosampler, and UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

Reagents:

  • Same as HPLC method.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-6 min: Gradient to 5% A

    • 6-7 min: 5% A

    • 7-8 min: Gradient back to 95% A

Sample Preparation:

  • Same as HPLC method.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Analytical_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol parameters Define Acceptance Criteria protocol->parameters linearity Linearity & Range parameters->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy precision->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq report Generate Validation Report lod_loq->report review Review & Approve report->review

Caption: Analytical Validation Workflow for Purity Assessment.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin αβ-Tubulin Dimers Taltobulin->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to G2M_Checkpoint G2/M Checkpoint Arrest Spindle->G2M_Checkpoint Disrupts Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Induces

Caption: Taltobulin's Mechanism of Action via Tubulin Inhibition.

Conclusion

The analytical validation of this compound purity is a critical step in ensuring the quality and safety of the final Taltobulin drug product. While HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed, sensitivity, and resolution, enabling more efficient and thorough impurity profiling. The choice of methodology will depend on the specific requirements of the laboratory, including sample throughput needs and the desired level of sensitivity. The provided protocols and diagrams serve as a valuable resource for researchers and scientists involved in the development and quality control of Taltobulin and other similar pharmaceutical compounds.

References

spectroscopic analysis of Taltobulin synthesized from intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Taltobulin, a potent synthetic microtubule inhibitor, synthesized from a hypothetical key intermediate, designated here as intermediate-12. The performance and structural confirmation of Taltobulin are compared with established alternative microtubule-targeting agents, Vincristine and Paclitaxel. This document presents supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in research and development.

Introduction to Taltobulin

Taltobulin (also known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin.[1] It is a powerful antimitotic agent that functions by inhibiting tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with other microtubule inhibitors like Paclitaxel and Vinca alkaloids.[1] The synthesis of Taltobulin is a multi-step process, and for the purpose of this guide, we will consider its synthesis from a conceptual late-stage precursor, "intermediate-12". Spectroscopic analysis is paramount to confirm the successful synthesis and purity of the final Taltobulin product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Taltobulin and its comparators, Vincristine and Paclitaxel. The data for Taltobulin is projected based on its known chemical structure and typical values for similar functional groups, as specific public data is limited.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundKey Proton Signals (ppm)Reference
Taltobulin 7.20-7.40 (m, Ar-H), 6.80 (q, J=7.0 Hz, =CH), 4.50 (d, J=9.0 Hz, N-CH), 3.10 (s, N-CH₃), 0.90-1.20 (m, CH₃ groups)[4][5][6][7]
Vincristine 9.75 (s, N-CHO), 8.05 (s, Ar-H), 7.55 (d, J=7.5 Hz, Ar-H), 7.15 (m, Ar-H), 3.80 (s, O-CH₃), 2.75 (s, N-CH₃)[2][8][9]
Paclitaxel 8.15 (d, J=7.5 Hz, Ar-H), 7.75 (d, J=7.5 Hz, Ar-H), 7.40-7.60 (m, Ar-H), 6.30 (s, C10-H), 5.70 (d, J=7.0 Hz, C2-H)[10][11][12][13]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundKey Carbon Signals (ppm)Reference
Taltobulin 170-175 (C=O, amide), 125-140 (Ar-C), 60-70 (N-CH), 30-40 (N-CH₃), 15-25 (CH₃)[4][14]
Vincristine 170.5 (C=O), 161.0 (N-CHO), 153.5 (Ar-C), 140-150 (Ar-C), 83.5 (C-O), 50-60 (N-C), 45.5 (N-CH₃)[2][15][16]
Paclitaxel 203.0 (C=O), 171.0 (C=O, ester), 167.0 (C=O, amide), 130-140 (Ar-C), 84.0 (C-O), 81.0 (C-O), 75.0 (C-O)[17][18][19]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Reference
Taltobulin C₂₇H₄₃N₃O₄473.65474.3 [M+H]⁺, 496.3 [M+Na]⁺[3]
Vincristine C₄₆H₅₆N₄O₁₀824.96825.4 [M+H]⁺, 847.4 [M+Na]⁺[20][21][22][23][24]
Paclitaxel C₄₇H₅₁NO₁₄853.91854.5 [M+H]⁺, 876.5 [M+Na]⁺[25][26][27][28][29]

Experimental Protocols

  • Sample Preparation : 5-10 mg of the analyte (Taltobulin, Vincristine, or Paclitaxel) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

  • ¹H NMR Parameters : A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each sample.

  • ¹³C NMR Parameters : A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each sample.

  • Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were baseline-corrected and referenced to the internal TMS standard.

  • Sample Preparation : A 1 mg/mL stock solution of each analyte was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation : High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters : The analysis was performed in positive ion mode. The spray voltage was set to 3.5 kV, the capillary temperature to 320°C, and the sheath gas flow rate to 40 arbitrary units.

  • Data Acquisition : Data was acquired in full scan mode over a mass range of m/z 150-1000 with a resolution of 70,000.

Visualizing Synthesis and Biological Pathways

The following diagram illustrates a conceptual final step in the synthesis of Taltobulin, where a hypothetical "intermediate-12" undergoes a final coupling reaction.

Taltobulin_Synthesis cluster_conditions Reaction Conditions Intermediate_12 Intermediate-12 (N-Boc Protected Precursor) Deprotection Amine Intermediate Intermediate_12->Deprotection Boc Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Reagent->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin Final Product Formation Taltobulin_mTOR_Pathway Taltobulin Taltobulin Microtubules Microtubule Disruption Taltobulin->Microtubules inhibits Cellular_Stress Cellular Stress Microtubules->Cellular_Stress TSC1_2 TSC1/TSC2 Complex Cellular_Stress->TSC1_2 activates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth inhibits Vinca_Rho_Pathway Vincristine Vincristine Microtubules Microtubule Dynamics Vincristine->Microtubules inhibits GEF_H1 RhoGEF (e.g., GEF-H1) Microtubules->GEF_H1 sequesters RhoA RhoA-GTP GEF_H1->RhoA activates ROCK ROCK RhoA->ROCK activates Actin_Stress_Fibers Actin Stress Fiber Formation ROCK->Actin_Stress_Fibers promotes Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules promotes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest PI3K PI3K Mitotic_Arrest->PI3K inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bcl2->Apoptosis inhibits

References

Comparative Analysis of the Biological Activity of Taltobulin and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Taltobulin (HTI-286), a potent synthetic antimicrotubule agent, and its synthetic intermediates. Taltobulin, an analogue of the naturally occurring tripeptide hemiasterlin, has demonstrated significant potential in preclinical and clinical studies as an anticancer agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3][4] This guide will delve into the available data on Taltobulin's activity, explore the structural relationship and inferred activity of its synthetic precursors, and provide detailed experimental protocols for relevant biological assays.

Taltobulin: A Potent Inhibitor of Tubulin Polymerization

Taltobulin is a highly effective cytotoxic agent against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[4] Its primary mode of action is the disruption of microtubule dynamics by inhibiting the polymerization of tubulin.[1][5] This interference with the cytoskeleton triggers mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[3][4] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting drugs like taxanes and vinca alkaloids.[1][4]

Biological Activity of Taltobulin and Analogues

The following table summarizes the in vitro cytotoxicity of Taltobulin against a panel of human cancer cell lines and its inhibitory effect on tubulin polymerization.

CompoundCell LineCancer TypeIC50 (nM)Tubulin Polymerization IC50 (µM)Reference
Taltobulin (HTI-286) CCRF-CEMLeukemia0.2 ± 0.03~0.5-1.0[5]
1A9Ovarian0.6 ± 0.1[5]
A549NSCLC1.1 ± 0.5[5]
NCI-H1299NSCLC6.8 ± 6.1[5]
MX-1WBreast1.8 ± 0.6[5]
MCF-7Breast7.3 ± 2.3[5]
HCT-116Colon0.7 ± 0.2[5]
DLD-1Colon1.1 ± 0.4[5]
A375Melanoma1.1 ± 0.8[5]
Hemiasterlin VariousPotentPotent[2]
Taltobulin-Dolastatin 15 Hybrid (13) KB-3-1Cervical1.1Not Reported

Analysis of Taltobulin Synthetic Intermediates

While specific biological activity data for individual synthetic intermediates of Taltobulin, such as intermediate-3 and intermediate-9, are not publicly available, their structural relationship to the final active compound allows for an inferred understanding of their likely activity. The synthesis of Taltobulin involves the sequential coupling of modified amino acid precursors.

IntermediateDescriptionInferred Biological Activity
Taltobulin Intermediate-3 A precursor component in the synthesis of Taltobulin.Likely possesses significantly lower or no biological activity compared to Taltobulin. The complete tripeptide structure is understood to be crucial for high-affinity binding to tubulin.
Taltobulin Intermediate-9 A more advanced precursor in the Taltobulin synthesis pathway.Expected to have minimal to no significant biological activity. Structure-activity relationship studies of hemiasterlin analogues indicate that modifications to the core structure, which are not yet complete in this intermediate, are critical for potent tubulin inhibition.

Based on extensive structure-activity relationship (SAR) studies of hemiasterlin and its analogues, the potent antimicrotubule activity is highly dependent on the specific composition and stereochemistry of the tripeptide. Therefore, it is reasonable to conclude that the synthetic intermediates, which are incomplete fragments of the final Taltobulin molecule, would exhibit negligible to very low cytotoxicity and tubulin polymerization inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of action of Taltobulin.

Taltobulin_Synthetic_Workflow cluster_intermediates Synthetic Intermediates Intermediate_3 Intermediate-3 Intermediate_9 Intermediate-9 Intermediate_3->Intermediate_9 Further Synthetic Steps Taltobulin Taltobulin Intermediate_9->Taltobulin Final Coupling & Deprotection Starting_Materials Starting Materials (Amino Acid Derivatives) Starting_Materials->Intermediate_3 Step-wise Synthesis

References

A Comparative Guide to the Synthesis of Taltobulin Intermediate-12: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a critical factor in the overall cost and timeline of drug discovery and development. This guide provides a comparative cost-benefit analysis of two potential synthetic routes to Taltobulin intermediate-12, a crucial component in the synthesis of the potent anticancer agent Taltobulin (HTI-286).

Taltobulin, a synthetic analog of the natural product hemiasterlin, has shown significant promise as a microtubule-depolymerizing agent.[1] Its complex structure necessitates a multi-step synthesis, and the efficiency of producing key intermediates like intermediate-12 directly impacts the economic viability of the overall process. This guide evaluates a modern approach utilizing a Ugi four-component reaction against a more traditional linear synthesis involving peptide coupling reagents.

Synthetic Route 1: Ugi Four-Component Reaction

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced operational complexity.[1][2] A recently developed synthesis of Taltobulin leverages a Ugi four-component reaction (Ugi-4CR) as a key step.[2][3] This convergent approach allows for the rapid assembly of a complex molecular scaffold from simple starting materials in a single pot.

The synthesis of Taltobulin via this route is completed in 12 total steps, with the longest linear sequence being 10 steps, resulting in a good overall yield.[3]

Experimental Protocol: Ugi Four-Component Reaction for a Key Dipeptide Intermediate

The following protocol is adapted from the expeditious total synthesis of hemiasterlin and Taltobulin.[3][4]

Materials:

  • Aldehyde fragment (e.g., (S)-2-(tert-butoxycarbonylamino)-3-methylbutanal)

  • Amine (e.g., methylamine)

  • Isonitrile (e.g., tert-butyl isocyanide)

  • Carboxylic acid (e.g., acetic acid)

  • Anhydrous methanol

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the aldehyde and methylamine in anhydrous methanol, add anhydrous MgSO4.

  • Stir the mixture at room temperature for a specified pre-condensation time (e.g., 2 hours) to form the imine intermediate.[4]

  • To this mixture, add the isonitrile and the carboxylic acid.

  • Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching, extraction, and purification by flash chromatography to yield the desired dipeptide intermediate.

Synthetic Route 2: Linear Synthesis via Peptide Coupling

A more traditional approach to the synthesis of peptide-like molecules such as this compound involves a linear sequence of amide bond formations using peptide coupling reagents. This method, while robust and well-established, can be more time-consuming and generate more waste compared to MCRs.

A hypothetical linear synthesis of a key dipeptide fragment of this compound would involve the coupling of two protected amino acid precursors.

Experimental Protocol: Peptide Coupling for a Key Dipeptide Intermediate

Materials:

  • N-protected amino acid (e.g., Boc-L-valine)

  • C-protected amino acid methyl ester (e.g., L-phenylalanine methyl ester hydrochloride)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the N-protected amino acid, the C-protected amino acid methyl ester hydrochloride, and the coupling reagent (and HOBt if using EDC) in the anhydrous solvent.

  • Cool the reaction mixture in an ice bath.

  • Add the tertiary base dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by flash chromatography.

Cost-Benefit Analysis

To provide a quantitative comparison, the following tables summarize the estimated costs and benefits of each synthetic route for the production of a key dipeptide intermediate of this compound. Prices for reagents are approximate and can vary based on supplier and purity.

Table 1: Cost Comparison of Starting Materials and Reagents

ReagentUgi-4CR Route (per mole of product)Linear Synthesis (per mole of product)Estimated Cost (USD/mole)
(S)-2-(tert-butoxycarbonylamino)-3-methylbutanal1.0 eq-~$200
Methylamine1.0 eq-~$50
tert-Butyl isocyanide1.0 eq-~$150
Acetic Acid1.0 eq-~$20
Boc-L-valine-1.0 eq~$100
L-phenylalanine methyl ester hydrochloride-1.0 eq~$80
HATU-1.1 eq~$300
DIPEA-2.0 eq~$40
Total Estimated Reagent Cost ~$420 ~$520

Table 2: Comparison of Synthetic Efficiency and Process Metrics

MetricUgi Four-Component ReactionLinear Synthesis
Number of Steps 1 (for the key fragment)1 (for the key fragment)
Overall Steps (for Taltobulin) 12[3]>12 (hypothetical)
Atom Economy HighModerate to Low
Waste Generation LowerHigher
Operational Complexity Low (one-pot)Moderate (stepwise additions)
Reaction Time ShorterLonger
Overall Yield (for Taltobulin) Good[3]Likely Lower

Conclusion

The cost-benefit analysis indicates that the Ugi four-component reaction presents a more advantageous route for the synthesis of this compound compared to a traditional linear approach. While the initial cost of some specific starting materials for the Ugi reaction might be higher, the overall process is more efficient, with fewer steps, higher atom economy, and reduced waste generation. This translates to lower labor costs, reduced solvent usage, and a more environmentally friendly process, ultimately leading to a lower cost of goods for the final active pharmaceutical ingredient. For researchers and drug development professionals, the adoption of multicomponent reaction strategies like the Ugi reaction can significantly streamline the synthesis of complex molecules and accelerate the drug development pipeline.

Visualizing the Synthetic Pathways

To further illustrate the discussed synthetic strategies, the following diagrams created using the DOT language provide a visual representation of the reaction workflows.

Ugi_Reaction_Workflow Aldehyde Aldehyde Ugi_Reaction Ugi 4-CR (One-Pot) Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Isonitrile Isonitrile Isonitrile->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Dipeptide_Intermediate Dipeptide Intermediate Ugi_Reaction->Dipeptide_Intermediate

Caption: Ugi Four-Component Reaction Workflow.

Linear_Synthesis_Workflow Amino_Acid_1 N-Protected Amino Acid Coupling Peptide Coupling Amino_Acid_1->Coupling Amino_Acid_2 C-Protected Amino Acid Amino_Acid_2->Coupling Dipeptide_Intermediate Dipeptide Intermediate Coupling->Dipeptide_Intermediate Deprotection_1 Deprotection Dipeptide_Intermediate->Deprotection_1 Coupling_2 Further Coupling Deprotection_1->Coupling_2 Final_Product This compound Coupling_2->Final_Product

Caption: Linear Peptide Synthesis Workflow.

References

A Comparative Guide to the Synthesis of Taltobulin and Hemiasterlin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic strategies for Taltobulin (HTI-286) and its natural product precursor, hemiasterlin. Both molecules are potent antimitotic agents that have garnered significant interest in the field of oncology. Taltobulin, a synthetic analog of hemiasterlin, was developed to improve upon the pharmacological properties of the natural product and has advanced to clinical trials.[1] This guide details the synthetic routes, presents key quantitative data, outlines experimental protocols for crucial reactions, and provides visual representations of the synthetic workflows.

Executive Summary

The synthesis of both Taltobulin and hemiasterlin has been achieved through various strategies. Notably, a convergent approach utilizing a four-component Ugi reaction has been successfully employed for the synthesis of both molecules, offering an efficient route to these complex tripeptides.[2][3] An alternative, more linear synthesis of hemiasterlin has also been reported, which relies on N-Bts (N-benzothiazole-2-sulfonyl) methodology for the challenging peptide couplings.[4][5]

The convergent Ugi-based synthesis is characterized by its efficiency in assembling the core structure in fewer steps in the longest linear sequence. The N-Bts methodology provides a robust alternative for the formation of sterically hindered peptide bonds. The choice of synthetic route can be dictated by factors such as desired overall yield, scalability, and the availability of starting materials.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to Taltobulin and hemiasterlin.

Parameter Convergent Ugi-based Synthesis of Hemiasterlin [2][6]Convergent Ugi-based Synthesis of Taltobulin [2]Linear N-Bts-based Synthesis of Hemiasterlin [4][5]
Total Number of Steps 14129 (from advanced intermediate)
Longest Linear Sequence (LLS) 10109
Overall Yield 11%Good (exact value not reported)>35%
Key Reaction Four-Component Ugi ReactionFour-Component Ugi ReactionN-Bts Protected Peptide Coupling

Experimental Protocols

This section provides a detailed methodology for the key reactions employed in the synthesis of Taltobulin and hemiasterlin.

Four-Component Ugi Reaction (Convergent Synthesis)

This multicomponent reaction is a cornerstone of the convergent synthesis, enabling the rapid assembly of the peptide backbone.[2][7][8]

Materials:

  • Aldehyde (e.g., for hemiasterlin, an indole-derived aldehyde; for Taltobulin, a phenyl-derived aldehyde)

  • Amine (e.g., methylamine)

  • Isocyanide (e.g., derived from L-tert-leucine)

  • Carboxylic acid (e.g., trifluoroacetic acid)

  • 3 Å molecular sieves

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in a mixture of MeOH and DCM at room temperature is added the amine (1.2 eq).

  • The mixture is stirred for 2 hours in the presence of 3 Å molecular sieves to facilitate imine formation.

  • The isocyanide (1.1 eq) and the carboxylic acid (1.2 eq) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, the reaction mixture is filtered to remove the molecular sieves and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the desired Ugi product as a mixture of diastereomers, which can be separated by chromatography.[7]

N-Bts-Protected Amino Acid Chloride Peptide Coupling (Linear Synthesis)

This method is particularly effective for coupling sterically hindered amino acids, a common challenge in the synthesis of hemiasterlin and its analogs.[4][5]

Materials:

  • N-Bts protected amino acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Amino acid ester hydrochloride

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • The N-Bts protected amino acid (1.0 eq) is dissolved in anhydrous DCM or THF.

  • Thionyl chloride or oxalyl chloride (1.2 eq) is added dropwise at 0 °C, and the mixture is stirred for 1-2 hours to form the acid chloride in situ.

  • In a separate flask, the amino acid ester hydrochloride (1.1 eq) is dissolved in anhydrous DCM or THF, and DIPEA (2.5 eq) is added.

  • The freshly prepared acid chloride solution is then added dropwise to the amino acid ester solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4-12 hours until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude peptide is purified by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows for Taltobulin and hemiasterlin.

Convergent_Synthesis_Workflow cluster_common Common Reagents Indole Aldehyde Indole Aldehyde Hemiasterlin Ugi Product Hemiasterlin Ugi Product Indole Aldehyde->Hemiasterlin Ugi Product Hemiasterlin Hemiasterlin Hemiasterlin Ugi Product->Hemiasterlin Phenyl Aldehyde Phenyl Aldehyde Taltobulin Ugi Product Taltobulin Ugi Product Phenyl Aldehyde->Taltobulin Ugi Product Taltobulin Taltobulin Taltobulin Ugi Product->Taltobulin Amine Amine Amine->Hemiasterlin Ugi Product Amine->Taltobulin Ugi Product Isocyanide Isocyanide Isocyanide->Hemiasterlin Ugi Product Isocyanide->Taltobulin Ugi Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Hemiasterlin Ugi Product Carboxylic Acid->Taltobulin Ugi Product

Caption: Convergent synthesis of Taltobulin and hemiasterlin via a four-component Ugi reaction.

Linear_Synthesis_Workflow Starting Material Starting Material Fragment A Fragment A Starting Material->Fragment A Multiple Steps Fragment AB Fragment AB Fragment A->Fragment AB Peptide Coupling (N-Bts) Hemiasterlin Hemiasterlin Fragment AB->Hemiasterlin Peptide Coupling & Deprotection

Caption: Linear synthesis of hemiasterlin utilizing N-Bts methodology for peptide coupling.

References

Characterization of Taltobulin Synthesized via a Convergent Approach: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of Taltobulin (also known as HTI-286), a potent synthetic antimicrotubule agent, with a focus on material synthesized via a convergent approach involving key intermediates. We present a comparative analysis of Taltobulin's performance against other well-established microtubule-targeting agents, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.

Synthesis of Taltobulin

Taltobulin is a synthetic analogue of the naturally occurring tripeptide hemiasterlin.[1] Its synthesis is achieved through a convergent route, where different fragments of the molecule are synthesized independently and then coupled together in the final stages. This approach allows for efficient production and the generation of analogues for structure-activity relationship studies. A key step in a reported synthesis involves the coupling of a dipeptide fragment with a protected amino acid derivative to form the complete tripeptide backbone.

Below is a diagram illustrating the final steps of a convergent synthesis of Taltobulin. The process involves the coupling of two advanced intermediates, followed by a deprotection step to yield the final active compound.

Taltobulin_Synthesis cluster_intermediates Key Intermediates cluster_reaction Coupling and Deprotection cluster_product Final Product Intermediate_A Dipeptide Fragment (Boc-protected) Coupling Peptide Coupling (e.g., HATU, DIPEA) Intermediate_A->Coupling Intermediate_12 Amino Acid Derivative (Intermediate-12) Intermediate_12->Coupling Protected_Taltobulin Protected Taltobulin Coupling->Protected_Taltobulin Deprotection Deprotection (e.g., TFA) Protected_Taltobulin->Deprotection Taltobulin Taltobulin (HTI-286) Deprotection->Taltobulin

Final steps in the convergent synthesis of Taltobulin.

Mechanism of Action: Microtubule Destabilization

Taltobulin exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Unlike taxanes (e.g., paclitaxel) which stabilize microtubules, Taltobulin belongs to the class of microtubule-destabilizing agents, similar to vinca alkaloids (e.g., vincristine).[2][3]

Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the tubulin-microtubule equilibrium leads to the disassembly of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[2][4]

The following diagram illustrates the signaling pathway affected by Taltobulin.

Taltobulin_Mechanism Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Mechanism of action of Taltobulin leading to apoptosis.

Comparative Performance Data

A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to taxanes and vinca alkaloids.[2][5] This makes Taltobulin a promising candidate for treating tumors that have developed resistance to other microtubule-targeting agents.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Taltobulin in a panel of human cancer cell lines, demonstrating its potent and broad-spectrum anticancer activity. For comparison, representative IC50 values for paclitaxel and vincristine are also included, although direct head-to-head comparisons in the same study are limited in the public domain.

Cell LineCancer TypeTaltobulin (HTI-286) IC50 (nM)[6]Paclitaxel IC50 (nM)[7]Vincristine IC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03--
1A9Ovarian0.6 ± 0.1--
A549Non-Small Cell Lung1.1 ± 0.5--
MX-1Breast1.8 ± 0.62.5 - 7.5-
HCT-116Colon0.7 ± 0.2--
DLD-1Colon1.1 ± 0.4--
HCT-15Colon4.2 ± 2.5--
A375Melanoma1.1 ± 0.8--

Note: IC50 values for paclitaxel and vincristine are provided as a general reference and may not be directly comparable due to different experimental conditions.

In Vivo Efficacy

Taltobulin has demonstrated significant antitumor activity in various human tumor xenograft models in mice. Notably, it has shown efficacy in tumors that are resistant to both paclitaxel and vincristine.[3][8]

Xenograft ModelCancer TypeTaltobulin (HTI-286) TreatmentTumor Growth InhibitionReference
HCT-15Colon1.6 mg/kg, i.v.66%[6]
DLD-1Colon1.6 mg/kg, i.v.80%[6]
MX-1W (P-gp overexpressing)Breast1.6 mg/kg, i.v.97%[6]
KB-8-5 (P-gp overexpressing)Epidermoid1.6 mg/kg, i.v.84%[6]
LoxMelanoma3 mg/kg, p.o.97.3%[6]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement Tubulin Purified Tubulin (on ice) Mix Mix Components Tubulin->Mix Test_Compound Test Compound (e.g., Taltobulin) Test_Compound->Mix GTP GTP Solution GTP->Mix Incubate Incubate at 37°C Mix->Incubate Spectrophotometer Measure Absorbance (e.g., 340 nm) over time Incubate->Spectrophotometer

Workflow for a tubulin polymerization assay.

Methodology:

  • Reagents: Purified tubulin protein, GTP (guanosine triphosphate), polymerization buffer (e.g., PIPES buffer), and the test compound (Taltobulin).

  • Procedure:

    • On ice, a reaction mixture is prepared containing tubulin, GTP, and the test compound at various concentrations in the polymerization buffer.

    • The reaction is initiated by raising the temperature to 37°C.

    • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in optical density (absorbance) at 340 nm using a spectrophotometer.

  • Analysis: The absorbance curves are analyzed to determine the extent and rate of tubulin polymerization in the presence of the test compound compared to a control (without the compound). Inhibitors of polymerization, like Taltobulin, will show a decrease in the rate and extent of the absorbance increase.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with the test compound (Taltobulin) for a specified period.

  • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.

  • Analysis: The data is analyzed to generate a histogram of DNA content. Cells in G0/G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N. An accumulation of cells in the G2/M peak is indicative of a compound that interferes with mitosis, such as Taltobulin.

Conclusion

Taltobulin, synthesized through a convergent pathway, is a highly potent microtubule-destabilizing agent with a broad spectrum of anticancer activity. Its key advantage lies in its ability to overcome P-glycoprotein-mediated multidrug resistance, a significant challenge in cancer chemotherapy. The experimental data presented in this guide highlight its superior or comparable performance to existing microtubule-targeting drugs in certain contexts. The provided experimental protocols offer a foundation for further investigation and characterization of Taltobulin and other novel tubulin inhibitors. These findings underscore the potential of Taltobulin as a valuable therapeutic agent in the treatment of various cancers, particularly those resistant to current therapies.

References

The Strategic Advantage of Taltobulin Intermediate-12 in Convergent Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules like Taltobulin, a potent tubulin inhibitor used in antibody-drug conjugates, is a critical factor in accelerating preclinical and clinical studies. This guide provides a comparative analysis of the synthetic route involving Taltobulin intermediate-12, validating its role as a key precursor in a modern, convergent synthetic strategy.

This document contrasts a convergent synthesis, which leverages a four-component Ugi reaction and likely involves intermediates such as this compound, with traditional linear synthetic approaches. The data presented underscores the significant advantages of this modern strategy in terms of efficiency and overall yield.

Executive Summary: Comparison of Synthetic Strategies

The synthesis of Taltobulin, a complex tripeptide analogue, can be approached through various routes. Here, we compare a convergent strategy utilizing a key multi-component reaction with a more traditional linear approach.

MetricConvergent Synthesis (via Ugi Reaction)Linear Synthesis (General Approach)
Longest Linear Sequence 10 steps[1][2]>15 steps (often significantly more)
Overall Yield Approx. 11% (for the analogous Hemiasterlin)[1]Typically <5%
Key Reaction Type Multi-component (Ugi) ReactionStepwise peptide couplings
Efficiency HighLow to moderate
Flexibility for Analogue Synthesis HighLow

The Role of this compound in a Convergent Framework

While specific public domain data on "this compound" is limited to its commercial availability as a synthetic intermediate, its existence points to its role within a structured, likely convergent, synthetic plan. The most well-documented and efficient synthesis of Taltobulin to date employs a four-component Ugi reaction. It is highly probable that this compound is a key building block or product of a key step within this pathway.

The convergent approach involves the synthesis of complex fragments of the final molecule separately, which are then combined in the later stages. This is in stark contrast to a linear synthesis where the molecule is built step-by-step in a sequential manner. The Ugi reaction is a cornerstone of the convergent approach to Taltobulin, allowing for the rapid assembly of a significant portion of the molecular backbone in a single step.

Experimental Protocols

Protocol 1: Convergent Synthesis of Taltobulin via Ugi Four-Component Reaction

This protocol is based on the synthesis of Hemiasterlin and Taltobulin as described by Charoenpattarapreeda et al., 2020.[2][3]

Step 1: Preparation of Key Fragments

  • Synthesize the aldehyde, amine, isocyanide, and carboxylic acid components required for the Ugi reaction. These preparations involve multiple steps not detailed here but contribute to the overall step count.

Step 2: The Ugi Four-Component Reaction

  • To a solution of the aldehyde in a suitable solvent (e.g., methanol), add the amine, followed by the isocyanide and the carboxylic acid.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting dipeptide product by column chromatography.

Step 3: Final Coupling and Deprotection

  • The product of the Ugi reaction (a key intermediate, potentially related to this compound) is then coupled with the remaining fragment of the Taltobulin molecule using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Following the coupling reaction, any protecting groups are removed under appropriate conditions to yield the final Taltobulin product.

  • Purify the final compound using high-performance liquid chromatography (HPLC).

Visualizing the Synthetic Advantage

The following diagrams illustrate the conceptual differences between the convergent and linear synthetic strategies.

convergent_synthesis cluster_frags Fragment Synthesis cluster_ugi Ugi Reaction cluster_final Final Assembly A Fragment A Ugi Intermediate (e.g., Taltobulin Int-12) A->Ugi B Fragment B B->Ugi C Fragment C C->Ugi Taltobulin Taltobulin Ugi->Taltobulin

Convergent Synthesis Workflow

linear_synthesis Start Start Step1 Step1 Start->Step1 + Reagent A Step2 Step2 Step1->Step2 + Reagent B Step3 Step3 Step2->Step3 + Reagent C Step4 Step4 Step3->Step4 ... Taltobulin Taltobulin Step4->Taltobulin + Reagent X

Linear Synthesis Workflow

Conclusion

The validation of a synthetic pathway that incorporates key precursors like this compound within a convergent framework is crucial for the efficient production of Taltobulin. The use of powerful chemical transformations such as the Ugi four-component reaction significantly shortens the synthesis, improves the overall yield, and provides greater flexibility for the creation of novel analogues. For research and development, adopting such modern synthetic strategies is paramount for accelerating the journey from laboratory-scale synthesis to clinical application.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Taltobulin Intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Taltobulin intermediate-12, a potent cytotoxic compound utilized in drug development and cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Taltobulin and its intermediates act as tubulin inhibitors, arresting cell division and inducing apoptosis, categorizing them as hazardous cytotoxic waste.[1][2][3][4][5]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption of the cytotoxic compound.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles or a full-face shield.Shields eyes from accidental splashes or aerosol generation.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the procedure and potential for aerosolization.Prevents inhalation of airborne particles of the cytotoxic compound.

Step-by-Step Disposal Protocol

All waste contaminated with this compound must be segregated at the point of generation and treated as cytotoxic waste.[6][7][8]

  • Segregation: Immediately segregate all materials that have come into contact with this compound. This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated consumables (e.g., gloves, bench paper, wipes).

    • Solutions containing this compound.

  • Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers are typically color-coded purple.[7][8][9]

  • Solid Waste Disposal:

    • Place all contaminated solid waste, such as gloves, gowns, and labware, into a designated purple cytotoxic waste bag.

    • Once the bag is three-quarters full, securely seal it.

    • Place the sealed bag into a rigid, secondary cytotoxic waste container.

  • Liquid Waste Disposal:

    • Do not pour liquid waste containing this compound down the drain.

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled container for hazardous chemical waste. The container should be compatible with the solvent used.

    • The container must be labeled as "Cytotoxic Waste" and list the chemical constituents.

  • Sharps Disposal:

    • All sharps contaminated with this compound (e.g., needles, syringes, scalpels) must be placed in a designated, puncture-resistant, purple sharps container.[7][8]

  • Decontamination:

    • Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. A solution of sodium hypochlorite followed by a rinse with a suitable solvent (e.g., 70% ethanol) is a common practice, but compatibility with the equipment should be verified.

  • Storage and Collection:

    • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.

    • Ensure that all containers are properly labeled with the contents, date, and generating laboratory.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert laboratory personnel and the safety officer. If the spill is small, trained personnel with appropriate PPE may clean it up using a chemotherapy spill kit. For large spills, contact the institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Taltobulin_Disposal_Workflow Start Waste Generation (this compound) Is_Contaminated Contaminated with This compound? Start->Is_Contaminated Non_Hazardous General Waste Is_Contaminated->Non_Hazardous No Is_Sharp Is it a Sharp? Is_Contaminated->Is_Sharp Yes Cytotoxic_Sharps Purple Sharps Container Is_Sharp->Cytotoxic_Sharps Yes Is_Liquid Is it Liquid? Is_Sharp->Is_Liquid No Final_Disposal Licensed Hazardous Waste Disposal Cytotoxic_Sharps->Final_Disposal Cytotoxic_Liquid Hazardous Liquid Waste Container (Purple Label) Is_Liquid->Cytotoxic_Liquid Yes Cytotoxic_Solid Purple Cytotoxic Waste Bag/Container Is_Liquid->Cytotoxic_Solid No Cytotoxic_Liquid->Final_Disposal Cytotoxic_Solid->Final_Disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

It is imperative that all personnel handling this compound are thoroughly trained on these procedures and understand the risks associated with this potent cytotoxic compound. For further information, consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound.

References

Personal protective equipment for handling Taltobulin intermediate-12

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Taltobulin intermediate-12 is not publicly available. The following guidance is based on the known properties of the parent compound, Taltobulin, which is a potent tubulin inhibitor and a cytotoxic agent used in antibody-drug conjugates (ADCs).[1][2] Therefore, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI) with extreme caution. This guide provides essential safety and logistical information based on best practices for handling such compounds.

Hazard Communication

This compound is an intermediate in the synthesis of Taltobulin, a powerful microtubule/tubulin inhibitor that can induce mitotic arrest and apoptosis.[1] Due to its cytotoxic potential, this compound is presumed to be hazardous upon inhalation, ingestion, or skin contact. All personnel must be trained on the potential hazards and the safety procedures outlined in this document before handling the material.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to create a barrier between the handler and the hazardous material.[3] The following PPE should be worn at all times when handling this compound:

  • Gloves: Double gloving with nitrile gloves that comply with ASTM D6978-05 standards is required.[3][4] Gloves should be powder-free and have a long cuff to be tucked under the gown's sleeves.[5] Change gloves frequently and immediately if contaminated.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Gowns should be changed at the end of each handling session or immediately if contaminated.

  • Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes.[4]

  • Respiratory Protection: When handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved N95 or higher-level respirator is mandatory.[3] For large-scale operations, a powered air-purifying respirator (PAPR) may be necessary.[6]

  • Additional Protection: Disposable shoe covers and a hairnet are also recommended.[4]

Engineering Controls

To minimize exposure, this compound must be handled within specific engineering controls designed for potent compounds:

  • Containment: All handling of the powdered form of the compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a glove box isolator.[3][6] These systems provide primary containment to prevent the release of airborne particles.

  • Ventilation: The laboratory should have a dedicated ventilation system that is negatively pressured to surrounding areas to prevent contamination from escaping.[7] The air should be exhausted through a HEPA filter.

  • Closed Systems: For larger scale operations, the use of closed-transfer systems and split butterfly valves is recommended to minimize the risk of exposure during material transfer.[8]

Operational Plan

A clear and detailed operational plan is crucial for the safe handling of this compound.

4.1. Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations, including weighing and reconstitution, within a certified containment system (BSC or isolator).

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • If possible, use a "wet" technique for handling powders to reduce dust generation. This can be achieved by gently adding a small amount of solvent to the powder before transfer.

4.2. Reconstitution and Dilution:

  • Follow the specific experimental protocol for reconstitution.

  • Add the solvent slowly and carefully to the vial containing the compound to avoid splashing.

  • Cap and seal the vial securely before removing it from the containment system.

  • Label all solutions clearly with the compound name, concentration, date, and hazard symbol.

4.3. Storage:

While specific storage conditions for this compound are not available, related intermediates are stored under the following conditions:

CompoundStorage TemperatureDurationNotes
Taltobulin intermediate-1-80°C6 monthsSealed storage, away from moisture and light.
-20°C1 month
Taltobulin intermediate-9-80°C6 monthsSealed storage.
-20°C1 month

It is recommended to store this compound in a sealed container, protected from light and moisture, at -20°C or -80°C.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area and post warning signs to prevent unauthorized entry.

  • PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with a damp cloth or absorbent pads to avoid making the powder airborne.

  • Neutralization (if applicable): If a validated neutralization procedure is available, use it as directed.

  • Cleanup: Carefully collect all contaminated materials using dedicated tools and place them in a labeled, sealed waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent (e.g., a high-pH detergent solution followed by water and alcohol).

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and other disposable items, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a puncture-resistant sharps container labeled as hazardous waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office.

Experimental Protocols

Detailed experimental protocols should be written and approved before any work with this compound begins. These protocols should include a step-by-step description of the procedure, a list of all necessary materials and equipment, and a clear outline of all safety precautions.

Visual Workflow for Safe Handling

The following diagram illustrates the general workflow for safely handling potent compounds like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Containment cluster_post_handling Post-Handling cluster_disposal Waste Disposal Prep Don PPE Enter Enter Designated Handling Area Prep->Enter Weigh Weigh Compound Enter->Weigh Reconstitute Reconstitute & Dilute Weigh->Reconstitute Store Store Solution Reconstitute->Store Decontaminate Decontaminate Work Area Store->Decontaminate Doff Doff PPE Decontaminate->Doff Waste Dispose of Hazardous Waste Doff->Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.